Eupatorin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOKWJLUQKWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234704 | |
| Record name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855-96-9 | |
| Record name | Eupatorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eupatorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPATORIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUPATORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J474AV6MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eupatorin: A Comprehensive Technical Guide to its Natural Sources and Botanical Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin is a polymethoxyflavone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its botanical distribution, quantitative data on its presence in various plant species, and detailed experimental protocols for its extraction and quantification. Furthermore, this guide illustrates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.
Botanical Distribution and Natural Sources
This compound is found in a variety of medicinal plants across different families and geographical regions.[1] Its presence has been identified in species belonging to the Lamiaceae, Asteraceae, and Verbenaceae families.
Key plant species reported to contain this compound include:
-
Orthosiphon stamineus Benth. (Lamiaceae): Commonly known as cat's whiskers or Java tea, this plant is a well-known source of this compound and is widely distributed in Southeast Asia.[2][3]
-
Salvia spp. (Lamiaceae): Several species within the Salvia genus, such as Salvia connivens, Salvia mirzayanii, and Salvia lavanduloides, have been found to contain this compound.[4][5] Salvia lavanduloides is endemic to Mexico.[6]
-
Artemisia anomala S. Moore (Asteraceae): This species, used in traditional Chinese medicine, is another notable source of this compound.[4][7]
-
Lantana montevidensis Briq. (Verbenaceae): This flowering shrub has been shown to contain this compound among other flavonoids.[8]
-
Tanacetum vulgare L. (Asteraceae): Commonly known as tansy, this plant, particularly certain subspecies like Tanacetum macrophyllum, contains this compound.[9]
-
Eupatorium lindleyanum DC. (Asteraceae): Various flavonoids have been isolated from this plant, and while specific quantitative data for this compound is limited, the genus is a recognized source.[10][11]
Botanical Distribution Diagram
The following diagram illustrates the botanical families and some of the key species known to contain this compound.
Caption: Botanical distribution of this compound across different plant families.
Quantitative Data of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in various plant sources.
| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference(s) |
| Orthosiphon stamineus | Lamiaceae | Leaves | 50.5 (in a specific chloroform fraction) | [4] |
| Tanacetum macrophyllum | Asteraceae | Aerial Parts | 0.00148 | [9] |
| Salvia lavanduloides | Lamiaceae | Leaves | 85.2 mg isolated from a fractionated extract | [5] |
| Artemisia anomala | Asteraceae | Aerial Parts | Identified as a main component, but not quantified | [7] |
| Lantana montevidensis | Verbenaceae | Leaves | Isolated, but not quantified in the whole leaf | [8] |
| Eupatorium lindleyanum | Asteraceae | Aerial Parts | Total flavonoid content reported, this compound not individually quantified | [12] |
Note: The quantitative data for some species is limited to the amount isolated from a specific extract or fraction and may not represent the absolute concentration in the raw plant material. Further research is required to establish precise quantitative levels in many of the listed species.
Experimental Protocols
General Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of this compound from plant material. Optimization may be required for different plant species.
Workflow for this compound Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with a solvent of medium polarity, such as dichloromethane or ethyl acetate, at room temperature for 24-72 hours.[6] The process should be repeated three times to ensure exhaustive extraction.
-
Alternatively, ultrasonic-assisted extraction (UAE) can be employed to enhance extraction efficiency.[13]
-
-
Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Isolation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[6]
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing this compound (identified by comparison with a standard) and concentrate them.
-
-
Purification: Further purify the this compound-rich fractions using preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.
Quantitative Analysis of this compound by HPLC-UV
This protocol provides a validated method for the quantification of this compound in plant extracts.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or a phosphate buffer to control pH). A typical isocratic mobile phase is acetonitrile:water (40:60, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Column Temperature: 25 °C.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. This compound has been demonstrated to inhibit the activation of this pathway.[4][14]
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the STAT1 Signaling Pathway
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of cytokine signaling, particularly in response to interferons. This compound has been shown to inhibit the activation of STAT1.[3]
STAT1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the STAT1 signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, proliferation, and growth. This compound has been reported to inhibit this pathway in cancer cells.
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Conclusion
This compound is a promising natural compound with a widespread botanical distribution and significant pharmacological potential. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing its natural sources, quantitative data, and detailed experimental protocols. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB, STAT1, and PI3K/Akt, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of plant species and to further delineate its mechanisms of action in various pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves [mdpi.com]
- 7. The ethanolic extract of Artemisia anomala exerts anti-inflammatory effects via inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The most promising Southeastern European Tanacetum species: a review of chemical composition and biological studies [pharmacia.pensoft.net]
- 10. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sid.ir [sid.ir]
- 14. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatorin: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin is a naturally occurring flavone found in various medicinal plants, including Eupatorium species and Orthosiphon stamineus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one, is a trimethoxyflavone. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| Molecular Formula | C₁₈H₁₆O₇[1][2] |
| Molecular Weight | 344.32 g/mol [1][2] |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one[1] |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O[1] |
| CAS Number | 855-96-9[1][2] |
A summary of its physicochemical properties is provided in the table below. It is important to note that some of these values are experimentally determined while others are estimated, and variations may exist in the literature.
| Property | Value | Source |
| Appearance | Yellow powder | [3] |
| Melting Point | 190-193 °C | [4] |
| 196-198 °C | [5] | |
| Boiling Point (estimated) | 587.0 ± 50.0 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone, and methanol.[3][4] | |
| logP (estimated) | 2.96 | [4] |
| pKa (strongest acidic, estimated) | 8.99 | [6] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Antiproliferative Activity
The antiproliferative activity of this compound has been demonstrated in several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | 48 h | 5 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 h | 5 |
| 4T1 | Murine Breast Cancer | 48 h | 6.00 |
| 4T1 | Murine Breast Cancer | 72 h | 5 |
This compound's antiproliferative effects are, at least in part, attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase.[7][8]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism underlying its anti-cancer activity. The apoptotic process induced by this compound involves both the intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.
Intrinsic Apoptosis Pathway
This compound triggers the intrinsic apoptosis pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in regulating a wide range of cellular processes. This compound has been observed to modulate the phosphorylation status of key proteins in this pathway, although the effects can be cell-type specific.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. This compound has been reported to inhibit this pathway by reducing the phosphorylation of Akt and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physicochemical and biological properties of this compound.
Physicochemical Property Determination
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Finely powder a small amount of this compound.
-
Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
2. Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.
-
Materials: this compound, selected solvents (e.g., water, DMSO, ethanol), temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge an aliquot of the supernatant to remove any undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
3. Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
-
Principle: The logP value is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase (n-octanol).
-
Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical instrumentation (e.g., HPLC).
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and water.
-
Add a small, known amount of the this compound stock solution.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow for partitioning.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient, P = [this compound]octanol / [this compound]water.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Biological Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Workflow:
-
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Workflow:
-
Protocol:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer, collecting fluorescence data for at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
3. Western Blot Analysis of Signaling Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Workflow:
-
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p65, anti-p-Akt).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulatory effects on key signaling pathways such as NF-κB and PI3K/Akt, makes it a valuable candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics, along with detailed experimental protocols to facilitate future research in this area.
References
- 1. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Eupatorin's Core Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorin, a naturally occurring flavone, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved.
Introduction
This compound (3′,5-dihydroxy-4′,6,7-trimethoxyflavone) is a polymethoxyflavone found in various medicinal plants.[1] It has garnered considerable interest in oncology research due to its cytotoxic effects on tumor cells while exhibiting lower toxicity towards normal cells.[2][3] This document elucidates the intricate molecular mechanisms by which this compound exerts its anti-neoplastic effects, providing a comprehensive resource for researchers in the field of cancer therapeutics and drug development.
Cytotoxicity and Anti-proliferative Effects
This compound exhibits a dose-dependent and time-dependent inhibitory effect on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, have been determined in several studies and are summarized below.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| HT-29 | Colon Cancer | 100 µM | 24 | [4][5] |
| SW948 | Colon Cancer | 100 µM | 24 | [4][5] |
| MCF-7 | Breast Cancer | > 20 µg/mL | 24 | [2][3] |
| MCF-7 | Breast Cancer | 5 µg/mL | 48 | [2][3] |
| MDA-MB-231 | Breast Cancer | > 20 µg/mL | 24 | [2][3] |
| MDA-MB-231 | Breast Cancer | 5 µg/mL | 48 | [2][3] |
| PA-1 | Ovarian Cancer | 17.19 µg/mL | 24 | [6] |
| HL-60 | Leukemia | ~5 µM | Not Specified | [7] |
| U937 | Leukemia | ~5 µM | Not Specified | [7] |
| Molt-3 | Leukemia | ~5 µM | Not Specified | [7] |
| MDA-MB-468 | Breast Cancer | Submicromolar | Not Specified | [8] |
Core Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. These effects are orchestrated through the modulation of multiple intracellular signaling pathways and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.
3.1.1. Intrinsic Apoptotic Pathway:
The intrinsic pathway is a major mechanism of this compound-induced apoptosis. This is characterized by:
-
Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.[4][7] In HT-29 colon cancer cells, co-administration of this compound with doxorubicin increased ROS levels by approximately 1.94-fold.[4] In HL-60 and Molt-3 leukemia cells, this compound treatment resulted in a 2.4-fold and 1.8-fold increase in H2-DCFDA-derived fluorescence, respectively, indicating elevated ROS.[7]
-
Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to a decrease in MMP.[4][5]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][9] In HT-29 cells, the combination of this compound and doxorubicin increased the Bax/Bcl-2 ratio by 4.7-fold.[4]
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[7]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4][7] This leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5] In HT-29 cells, the combination of this compound and doxorubicin increased caspase-3 expression by 2.43-fold.[4]
3.1.2. Extrinsic Apoptotic Pathway:
Evidence also suggests the involvement of the extrinsic pathway in this compound-induced apoptosis, primarily through the activation of caspase-8.[2]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines.
-
G2/M Phase Arrest: In human leukemia cells and MDA-MB-468 breast cancer cells, this compound causes an arrest in the G2/M phase of the cell cycle.[7][8]
-
Sub-G1 Arrest: In MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[2][3] In colon cancer cells, this compound alone induced G2/M arrest, while in combination with doxorubicin, it led to an increase in the sub-G1 population.[4]
| Cell Line | Cancer Type | Cell Cycle Phase Arrest | Reference |
| Leukemia (HL-60, U937, Molt-3) | Leukemia | G2/M | [7] |
| MDA-MB-468 | Breast Cancer | G2/M | [8] |
| MCF-7 | Breast Cancer | Sub-G1 | [2][3] |
| MDA-MB-231 | Breast Cancer | Sub-G1 | [2][3] |
| HT-29 | Colon Cancer | G2/M (alone), Sub-G1 (with Doxorubicin) | [4] |
| SW948 | Colon Cancer | G2/M (alone), Sub-G1 (with Doxorubicin) | [4] |
Modulation of Key Signaling Pathways
This compound's anti-cancer effects are mediated by its ability to interfere with several crucial signaling pathways that are often dysregulated in cancer.
3.3.1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth.[10][11] this compound has been shown to inhibit this pathway.[2][3] By blocking the phosphorylation of Akt (Phospho-Akt), this compound can suppress downstream signaling, leading to decreased cell proliferation and survival.[2][3]
3.3.2. MAPK Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[7] this compound induces the phosphorylation of members of the MAPK family, including c-Jun N-terminal kinases (JNK/SAPK).[7] The activation of JNK/SAPK is essential for this compound-induced cell death in leukemia cells.[7]
3.3.3. STAT3 Pathway:
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers and promotes tumor cell proliferation, survival, and angiogenesis.[12][13] this compound has been shown to suppress STAT3 signaling, although the direct mechanism of inhibition is still under investigation.[14]
Anti-angiogenic and Anti-metastatic Effects
This compound has also demonstrated potential in inhibiting angiogenesis and metastasis.
-
Anti-angiogenesis: In an ex vivo mouse aorta ring assay, this compound inhibited the sprouting of new blood vessels.[2][3] In silico studies suggest that this compound can bind to VEGF-A/VEGFR, potentially preventing angiogenesis.[6]
-
Anti-migration and Invasion: In a wound healing assay, this compound prevented the complete closure of a scratch in a monolayer of MDA-MB-231 cells.[2] Furthermore, it inhibited the migration and invasion of these cells in a Boyden chamber assay by more than 60%.[2]
-
Downregulation of Pro-inflammatory and Metastatic Genes: In a murine breast cancer model, this compound treatment downregulated the expression of genes related to inflammation and metastasis, such as IL-1β, MMP9, TNF-α, and NF-κB.[15]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and cytotoxicity.[16]
Protocol:
-
Seed cells in a 96-well plate at a density of 0.8 x 10^5 cells/mL and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[17]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 8. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin's Anti-inflammatory Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a flavone found in various medicinal plants, has demonstrated significant anti-inflammatory properties. Its potential as a therapeutic agent for inflammatory diseases warrants a detailed understanding of its molecular mechanisms of action. This technical guide provides a comprehensive overview of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are crucial for the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway, the Signal Transducer and Activator of Transcription 1 (STAT1) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. Evidence also suggests a role for this compound in modulating the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels.
Diagram of this compound's Inhibition of the NF-κB Pathway:
This compound has been observed to downregulate the expression of NF-κB.[1] The anti-inflammatory activities of this compound are attributed to its ability to inhibit the NF-κB pathway.[2]
Modulation of the JAK-STAT Pathway
The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, playing a significant role in immunity and inflammation. This compound has been found to specifically inhibit the activation of STAT1.
Diagram of this compound's Inhibition of the JAK-STAT Pathway:
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of STAT1α.[1]
Attenuation of the MAPK Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is involved in cellular stress responses and inflammation. While the direct targets of this compound within this pathway are still under investigation, its ability to reduce the production of downstream inflammatory mediators suggests an inhibitory role.
Diagram of Potential MAPK Pathway Inhibition by this compound:
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1. This compound's ability to reduce IL-1β levels suggests it may inhibit this pathway.
Diagram of this compound's Potential Inhibition of the NLRP3 Inflammasome:
Quantitative Data Summary
The inhibitory activity of this compound on various inflammatory mediators has been quantified in several studies. The following table summarizes key IC50 values.
| Target | Cell Type | Stimulant | This compound IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 5.2 | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | LPS | 5.0 | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 macrophages | LPS | 5.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols relevant to the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins in the NF-κB, MAPK, and STAT pathways.
Workflow Diagram:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, phospho-STAT1). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation from the cytoplasm to the nucleus.
Workflow Diagram:
-
Cell Preparation and Treatment: RAW 264.7 cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight. The cells are then pre-treated with this compound followed by stimulation with LPS.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: The cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with a primary antibody against NF-κB p65 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are mounted on glass slides, and images are captured using a confocal microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
NLRP3 Inflammasome Activation and IL-1β Measurement
This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.
Workflow Diagram:
-
Priming (Signal 1): Macrophages (e.g., bone marrow-derived macrophages or PMA-differentiated THP-1 cells) are primed with LPS (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The primed cells are then treated with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (5 mM) for 30 minutes or nigericin (10 µM) for 1 hour.
-
IL-1β Measurement: The cell culture supernatants are collected, and the concentration of mature IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Cleavage Analysis: Cell lysates can be collected to analyze the cleavage of pro-caspase-1 to its active p20 subunit by Western blotting, as a direct indicator of inflammasome activation.
Conclusion
This compound demonstrates a multi-targeted anti-inflammatory activity by inhibiting key signaling pathways, including NF-κB, JAK-STAT, and potentially MAPK and the NLRP3 inflammasome. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of inflammatory diseases. Future research should focus on identifying the direct molecular targets of this compound within these pathways to fully elucidate its mechanism of action.
References
- 1. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin's Antioxidant and Free Radical Scavenging Capabilities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its antioxidant and free radical scavenging properties, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. Understanding these core mechanisms is crucial for leveraging this compound's therapeutic potential in conditions associated with oxidative stress.
Quantitative Antioxidant Activity of this compound
The antioxidant and free radical scavenging activities of this compound have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, representing the concentration of this compound required to scavenge 50% of the free radicals in the assay. While data for pure this compound is still emerging, studies on extracts rich in this compound and related compounds provide valuable insights.
| Assay | Test Substance | IC50 Value | Reference |
| Nitric Oxide (NO) Scavenging | This compound | 5.2 µM | [1] |
| DPPH Radical Scavenging | UAE Extract of Orthosiphon stamineus | 63.56 ± 0.02 µg/mL | [2] |
| ABTS Radical Scavenging | UAE Extract of Orthosiphon stamineus | 57.64 ± 0.06 µg/mL | [2] |
Note: The DPPH and ABTS values are for a plant extract containing this compound and other compounds, and therefore do not represent the activity of pure this compound. Further studies are needed to determine the precise IC50 values of isolated this compound in these and other radical scavenging assays.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Direct Free Radical Scavenging
This compound's flavonoid structure, with its hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating radical chain reactions.
Metal Chelating Activity
By chelating transition metal ions like iron (Fe²⁺), this compound can prevent the initiation of radical-generating reactions, such as the Fenton reaction. However, studies suggest that this compound possesses a relatively low Fe²⁺ binding activity.[3]
Signaling Pathways Modulated by this compound
This compound's antioxidant effects are not solely based on direct scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. While direct evidence for this compound's activation of the Nrf2 pathway is still under investigation, many flavonoids are known to modulate this pathway. The potential mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, allowing its nuclear translocation and subsequent gene activation.
Caption: Potential activation of the Nrf2 signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of external stimuli, including oxidative stress.[4][5][6][7][8][[“]][10][11][12][13] Flavonoids have been shown to modulate MAPK pathways (ERK, JNK, and p38), which can influence the expression of antioxidant enzymes and suppress pro-oxidant responses.[[“]] The precise mechanisms by which this compound interacts with the MAPK pathway to exert its antioxidant effects are an active area of research.
Caption: General overview of the MAPK signaling pathway and potential modulation by this compound.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate reproducible research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution (and positive control).
-
Add the DPPH working solution to each well.
-
Include a blank (solvent + DPPH) and a control for each sample concentration (sample + methanol, without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. [15][16] * Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+). [15][16] * Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm. [17] * Prepare serial dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the decrease in absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Superoxide Anion Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in vitro.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a reaction mixture, combine the NBT and NADH solutions with the this compound dilutions.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance at approximately 560 nm. The formation of blue formazan from the reduction of NBT by superoxide radicals is measured.
-
-
Calculation:
-
Calculate the percentage of superoxide radical scavenging activity.
-
Determine the IC50 value.
-
Reducing Power Assay
This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Mix the this compound dilutions with the phosphate buffer and potassium ferricyanide solution.
-
Incubate at 50°C for 20 minutes. [20] * Stop the reaction by adding TCA and centrifuge the mixture.
-
Take the supernatant and mix it with distilled water and the ferric chloride solution.
-
Measure the absorbance at 700 nm. The formation of a Perl's Prussian blue color indicates the reducing power.
-
-
Calculation:
-
A higher absorbance value indicates a greater reducing power. The results are often expressed as absorbance values or as equivalents of a standard antioxidant.
-
Conclusion
This compound exhibits promising antioxidant and free radical scavenging properties, acting through both direct and indirect mechanisms. While quantitative data for the pure compound is still being established, existing research on this compound-containing extracts highlights its potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the antioxidant mechanisms of this compound and explore its therapeutic applications in oxidative stress-related diseases. Future research should focus on obtaining comprehensive quantitative data for pure this compound across a range of antioxidant assays and further delineating its interactions with key signaling pathways.
References
- 1. An Improved System to Evaluate Superoxide‐Scavenging Effects of Bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Advanced Research in Natural and Applied Sciences » Submission » Determination of Superoxide Radical Scavenging Activity and Total Antioxidant Capacity by Modified DMPD Method [dergipark.org.tr]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 13. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academicjournals.org [academicjournals.org]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Total Phenolic and Flavonoid Contents of Aqueous Extract of Stinging Nettle and In Vitro Antiproliferative Effect on Hela and BT-474 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ejbio.org [ejbio.org]
Eupatorin: A Deep Dive into its Bioavailability and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a polymethoxyflavone found in various medicinal plants such as Orthosiphon stamineus, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and vasodilatory effects. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for the translation of these promising in vitro activities into viable therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting key data, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Profile of this compound
To date, comprehensive pharmacokinetic studies on this compound are limited, with the majority of data originating from a key in vivo study in rats. This research provides valuable insights into the oral pharmacokinetic parameters of this bioactive compound.
Data Presentation: Oral Pharmacokinetic Parameters in Rats
The following table summarizes the mean pharmacokinetic parameters of this compound following a single oral administration of 50 mg/kg to Sprague-Dawley rats. The data was analyzed using a non-compartmental model.
| Pharmacokinetic Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 974.886 ± 293.898 | µg/L |
| Time to Reach Maximum Concentration | Tmax | 0.25 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 2008.318 ± 675.091 | µg/Lh |
| Area Under the Curve (0-∞) | AUC(0-∞) | 2056.985 ± 684.584 | µg/Lh |
| Half-life | T1/2 | 2.508 ± 0.695 | h |
| Clearance | CLz/F | 25.132 ± 8.110 | L/h/kg |
| Volume of Distribution | Vz/F | 90.727 ± 27.643 | L/kg |
Data sourced from Feng et al., 2020.
Bioavailability
The absolute bioavailability of this compound has not yet been determined in published studies. However, as a polymethoxyflavone, it is anticipated to have relatively low oral bioavailability. This is a common characteristic among flavonoids due to factors such as poor aqueous solubility and extensive first-pass metabolism in the intestine and liver.[1] The rapid Tmax observed in the rat pharmacokinetic study suggests swift absorption, but the extensive metabolism, as detailed below, likely limits the amount of unchanged this compound reaching systemic circulation.
Metabolism and Excretion
In vivo and in vitro studies have demonstrated that this compound undergoes extensive metabolism.[2][3] The primary metabolic pathways include:
-
Oxidation
-
Methylation
-
Glucuronidation
-
Sulfate conjugation[2]
A study identifying metabolites in rats after oral administration found a total of 51 metabolites in vivo. The distribution of these metabolites across different biological matrices was as follows:
-
Plasma: 8 metabolites
-
Bile: 5 metabolites
-
Urine: 36 metabolites
-
Feces: 32 metabolites[3]
This extensive metabolic activity, particularly the high number of metabolites detected in urine and feces, indicates that this compound is significantly biotransformed and subsequently excreted from the body.[3]
Experimental Protocols
This section details the methodologies employed in the key pharmacokinetic and metabolism studies cited in this guide.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral gavage of this compound at a dose of 50 mg/kg.
-
Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Preparation: Plasma was separated from blood samples via centrifugation.
-
Analytical Method: The concentration of this compound in plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Chromatographic Separation: Achieved on a C18 column with a gradient elution.
-
Mass Spectrometry: Performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curve using a non-compartmental analysis.
Metabolite Identification Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Oral administration of this compound.
-
Sample Collection: Plasma, bile, urine, and feces were collected over a specified period.
-
Sample Preparation:
-
Plasma, Bile, Urine: Protein precipitation followed by liquid-liquid extraction.
-
Feces: Ultrasonic extraction with methanol and ethyl acetate.
-
-
Analytical Method: Metabolites were identified using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS). This technique allows for the separation of metabolites and their structural characterization based on accurate mass measurements and fragmentation patterns.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and STAT1 pathways.[4]
Caption: this compound's inhibition of the NF-κB and STAT1 inflammatory pathways.
Conclusion
The available data indicates that this compound is rapidly absorbed but undergoes extensive metabolism, which likely results in low oral bioavailability. The pharmacokinetic profile in rats provides a foundational understanding for further preclinical and clinical development. Future research should focus on determining the absolute bioavailability of this compound and exploring formulation strategies to enhance its systemic exposure, thereby potentially improving its therapeutic efficacy. A deeper understanding of the bioactivity of its numerous metabolites is also a critical area for future investigation. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eupatorin Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of eupatorin, a promising natural flavonoid with significant pharmacological potential. This document summarizes the current scientific knowledge on its metabolic pathways, identified metabolites, and the experimental methodologies used for its investigation.
Introduction
This compound (5,3'-dihydroxy-6,7,4'-trimethoxyflavone) is a major bioactive constituent of various medicinal plants, notably Orthosiphon stamineus (Java tea).[1][2] It has garnered considerable interest in the scientific community for its potent anti-cancer, anti-inflammatory, and vasorelaxant properties.[3] Understanding the metabolic fate of this compound within a biological system is crucial for the development of new pharmaceuticals and for elucidating its mechanisms of action. This guide details the biotransformation of this compound in both living organisms (in vivo) and in controlled laboratory settings (in vitro).
In Vivo Metabolism of this compound
In vivo studies, primarily conducted in rat models, have revealed that this compound undergoes extensive metabolism after oral administration. A significant number of metabolites have been identified in various biological matrices, including plasma, bile, urine, and feces.[1][3][4] In total, 51 metabolites have been characterized in in vivo studies.[1][2] The distribution of these metabolites varies across different matrices, with the highest number found in urine (36 metabolites) and feces (32 metabolites), suggesting that these are the primary routes of excretion.[3][4] In contrast, fewer metabolites were detected in plasma (8 metabolites) and bile (5 metabolites).[3][4]
The primary metabolic reactions observed in vivo include:
-
Oxidation
-
Methylation
-
Glucuronidation
-
Sulfate conjugation
-
Hydrogenation
-
N-acetylation
-
Glycine and glutamine conjugation
-
Glucose conjugation
Data Presentation: In Vivo Metabolites of this compound
The following table summarizes the key metabolites of this compound identified in in vivo studies.
| Metabolite Type | Number Identified | Biological Matrix |
| Phase I Metabolites | 28 | Plasma, Bile, Urine, Feces |
| Phase II Metabolites | 23 | Plasma, Bile, Urine, Feces |
| Total | 51 |
In Vitro Metabolism of this compound
In vitro studies have been instrumental in elucidating the specific enzymes and pathways involved in this compound metabolism. These studies typically utilize rat liver microsomes and intestinal flora as model systems.[1][3] A total of 60 metabolites of this compound have been identified in in vitro experiments.[1][2] Rat liver microsomes were found to produce 22 distinct metabolites, while incubation with intestinal flora yielded 53 metabolites, highlighting the significant role of gut microbiota in the biotransformation of this compound.[3][4]
The main metabolic pathways identified in vitro are consistent with the in vivo findings and are dominated by:
Studies using human breast cancer cell lines (MDA-MB-468) have demonstrated the involvement of cytochrome P450 (CYP) enzymes, specifically the CYP1 family (CYP1A1, CYP1B1, and CYP1A2), in the metabolism of this compound.[5] This metabolism can lead to the formation of other flavones, such as cirsiliol.[5]
Data Presentation: In Vitro Metabolites of this compound
The table below provides a summary of the metabolites identified in in vitro systems.
| In Vitro System | Number of Metabolites Identified | Key Metabolic Pathways |
| Rat Liver Microsomes | 22 | Oxidation, Methylation, Glucuronidation |
| Rat Intestinal Flora | 53 | Hydrolysis, Reduction, and other transformations |
| Total | 60 |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound metabolism.
In Vivo Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: this compound is administered orally via gavage.
-
Sample Collection:
-
Blood: Blood samples are collected from the tail vein at various time points into heparinized tubes. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 0-72 hours).
-
Bile: For bile collection, rats are anesthetized, and the bile duct is cannulated. Bile is collected at regular intervals.
-
-
Sample Preparation:
-
Plasma: Proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Urine: Urine samples are centrifuged to remove solid particles.
-
Feces and Bile: These samples are typically homogenized and extracted with an organic solvent.
-
-
Analytical Method: The supernatant from the prepared samples is analyzed using UHPLC-Q-TOF-MS/MS.
In Vitro Metabolism Study using Rat Liver Microsomes
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
-
Incubation Mixture: The incubation mixture typically contains:
-
Rat liver microsomes
-
This compound (dissolved in a suitable solvent like DMSO)
-
NADPH-generating system (for Phase I reactions)
-
UDPGA (for glucuronidation - Phase II)
-
PAPS (for sulfation - Phase II)
-
Phosphate buffer (to maintain pH)
-
-
Incubation: The mixture is incubated at 37°C for a specific duration. The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins.
-
Analytical Method: The supernatant is analyzed by UHPLC-Q-TOF-MS/MS to identify the metabolites formed.
UHPLC-Q-TOF-MS/MS Analysis
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution system. The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Data is acquired in both full scan and tandem MS (MS/MS) modes to obtain accurate mass measurements for precursor and product ions, which is crucial for metabolite identification.
-
Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by comparing the mass spectra of the samples with that of the parent drug and by predicting possible metabolic transformations.
Visualizations
Metabolic Pathways of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow for this compound Metabolism Studies
Caption: Experimental workflow for metabolism studies.
References
- 1. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 4. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatorin: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical research of this compound, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to serve as a comprehensive resource for researchers in the field of natural product drug discovery and development.
Discovery and Historical Context
This compound (3',5-dihydroxy-4',6,7-trimethoxyflavone) is a naturally occurring flavone that has been identified in a variety of medicinal plants, including Orthosiphon stamineus (Java tea), Salvia mirzayanii, Lantana montevidensis, and Tanacetum vulgare.[1][2] Traditionally, plants containing this compound have been used in folk medicine to treat a range of ailments, including bronchitis, stomach disorders, inflammatory conditions, and various forms of cancer.[1][2] Its isolation and structural elucidation have paved the way for modern pharmacological investigations into its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from historical research on the biological activities of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line/System | Concentration/IC50 | Reference |
| NO Production Inhibition | J774 Murine Macrophages | IC50: 5.2 µM | [3] |
| PGE₂ Production Inhibition | J774 Murine Macrophages | IC50: 5.0 µM | [3] |
| TNF-α Production Inhibition | J774 Murine Macrophages | IC50: 5.0 µM | [4] |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| MDA-MB-468 (Breast Cancer) | Cell Growth Inhibition | Submicromolar | [5] |
| PA-1 (Ovarian Cancer) | Cell Viability Reduction | Dose-dependent | [6] |
| HT-29 (Colon Cancer) | Cell Viability Reduction | Micromolar range | [7] |
| SW948 (Colon Cancer) | Cell Viability Reduction | Micromolar range | [7] |
Detailed Experimental Protocols
Isolation and Purification of this compound from Orthosiphon stamineus
This protocol is a synthesized methodology based on common practices for flavonoid isolation.
-
Extraction:
-
Air-dry the leaves of Orthosiphon stamineus at room temperature and grind them into a fine powder.
-
Macerate the powdered leaves in chloroform at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.[8]
-
-
Fractionation:
-
Subject the crude chloroform extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.[9]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Pool the fractions containing this compound (identified by comparison with a standard).
-
Further purify the pooled fractions by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as UV-Vis, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
WST-1 Cell Proliferation Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare various concentrations of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.[4]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 of the WST-1 assay protocol.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining for Apoptosis
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture and treat cells with this compound in a suitable format (e.g., 6-well plate or chamber slides).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 25 µL of PBS.
-
Add 1 µL of AO/EB solution (100 µg/mL AO and 100 µg/mL EB in PBS).
-
-
Visualization:
-
Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe immediately under a fluorescence microscope.
-
Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniformly orange-red nucleus.[6][12]
-
ELISA for Pro-apoptotic Markers (Caspase-3/9)
This protocol quantifies the levels of activated caspases.
-
Sample Preparation:
-
Culture and treat cells with this compound.
-
Lyse the cells according to the ELISA kit manufacturer's protocol to obtain cell lysates.
-
Determine the total protein concentration of each lysate.
-
-
ELISA Procedure:
-
Follow the specific instructions of the commercial Caspase-3 or Caspase-9 ELISA kit. This typically involves:
-
Adding diluted samples and standards to the antibody-coated microplate.
-
Incubating to allow the caspase to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Adding a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentration of the caspase in the samples based on the standard curve.
-
CYP1A1 Ethoxyresorufin-O-deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-468) in 96-well plates.
-
Treat the cells with this compound for a specified period.
-
-
EROD Reaction:
-
Replace the medium with a reaction buffer containing 7-ethoxyresorufin.
-
Incubate at 37°C for a defined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Normalization:
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound based on historical research findings.
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's anticancer signaling pathways.
Experimental Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The historical research outlined in this guide provides a strong foundation for its continued investigation. The detailed protocols and summarized data offer a practical resource for researchers aiming to build upon this knowledge. Future studies should focus on elucidating the complete spectrum of its molecular targets, its in vivo efficacy and safety profiles, and the development of optimized delivery systems to enhance its therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. materialneutral.info [materialneutral.info]
- 3. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry | Semantic Scholar [semanticscholar.org]
- 6. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Characterization of Renal Protective Compounds from Orthosiphon stamineus Leaves: A Traditional Medicinal Plant - Journal of Young Pharmacists [jyoungpharm.org]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Dual AO/EB staining to detect apoptosis in osteosarcoma cells compared with flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
The Multifaceted Biological Activities of Eupatorin and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a polymethoxyflavone found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of biological activities. Its potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases, has garnered significant scientific interest. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Anticancer Activities of this compound and Derivatives
This compound exhibits potent cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Quantitative Data on Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | ~14.6 (5 µg/mL) | 48 | [1][2] |
| MDA-MB-231 | Breast Cancer | ~14.6 (5 µg/mL) | 48 | [1][2] |
| MDA-MB-468 | Breast Cancer | 0.5 | 96 | [3] |
| HT-29 | Colon Cancer | 100 | 24 | [4] |
| SW948 | Colon Cancer | 100 | 24 | [4] |
| PA-1 | Ovarian Cancer | ~50.2 (17.19 µg/mL) | 24 | [5] |
Table 2: Anticancer Activity of Eupatilin Derivatives (Mannich Base)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupatilin | AGS | Gastric Cancer | >100 | [6] |
| 3d | AGS | Gastric Cancer | 20.25 | [6] |
| Eupatilin | Eca-109 | Esophageal Cancer | >100 | [6] |
| 3d | Eca-109 | Esophageal Cancer | 45.36 | [6] |
| Eupatilin | MDA-MB-231 | Breast Cancer | >100 | [6] |
| 3d | MDA-MB-231 | Breast Cancer | 33.71 | [6] |
Note: Eupatilin is a structurally related flavonoid. Data on this compound derivatives is limited in the reviewed literature.
Signaling Pathways in Anticancer Activity
This compound's anticancer effects are attributed to its modulation of several critical signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
Caption: this compound-induced apoptotic signaling pathway.
This compound has been shown to increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway through an increased Bax/Bcl-2 ratio and the subsequent release of cytochrome c.[4][7] Cytochrome c release leads to the formation of the apoptosome and activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][7] this compound also activates the MAPK pathway, with the activation of JNK/SAPK being essential for cell death.[7] Furthermore, it inhibits the pro-survival Phospho-Akt pathway.[1][2] this compound can also induce cell cycle arrest at the G2/M or sub-G1 phase.[1][2][7]
Anti-inflammatory Activities of this compound and Derivatives
Chronic inflammation is a key driver of many diseases, including cancer. This compound and its derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the IC50 values of this compound for the inhibition of various inflammatory markers.
Table 3: Anti-inflammatory Activity of this compound
| Target | Cell/Assay Type | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 5.2 | |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | 5.0 | |
| Tumor Necrosis Factor-α (TNF-α) Production | LPS-stimulated RAW 264.7 macrophages | 5.0 |
Signaling Pathways in Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[8] this compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[8] It also inhibits the activation of STAT1, another transcription factor involved in inflammation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for assessing the biological activities of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental workflow for the MTT assay.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives) and appropriate controls (e.g., vehicle control, positive control).
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect key proteins involved in the apoptotic cascade.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target apoptotic proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager to visualize the protein bands.[4]
Conclusion and Future Directions
This compound has demonstrated significant potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its multifaceted mechanism of action, targeting key signaling pathways involved in cell survival, proliferation, and inflammation, makes it an attractive candidate for further investigation. While data on the biological activities of this compound derivatives are currently limited, the available information suggests that structural modifications can enhance its therapeutic properties.
Future research should focus on the synthesis and screening of a wider range of this compound derivatives to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective analogues with improved pharmacokinetic and pharmacodynamic profiles. In-depth mechanistic studies and in vivo validation in relevant animal models are crucial next steps to translate the promising in vitro findings into tangible therapeutic applications. The comprehensive data and protocols presented in this guide aim to facilitate these future endeavors in the exciting field of this compound-based drug discovery.
References
- 1. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thymol and isothymol derivatives from Eupatorium fortunei and their cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatorin Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of eupatorin, a naturally occurring flavone with significant anti-inflammatory and anti-proliferative properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, detailed experimental methodologies, and a visual representation of the compound's biological interactions.
Executive Summary
This compound (3',5-Dihydroxy-4',6,7-trimethoxyflavone) is a promising natural compound with demonstrated therapeutic potential. However, its formulation and application in both in vitro and in vivo studies are critically dependent on its solubility characteristics. This guide summarizes the available quantitative solubility data for this compound in various solvent systems, provides a detailed, representative experimental protocol for solubility determination, and illustrates key signaling pathways influenced by this flavonoid.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of solvents and solvent systems. While qualitatively noted as soluble in solvents like chloroform, dichloromethane, and ethyl acetate, precise quantitative data in common organic solvents is limited in publicly available literature. The existing data, primarily in Dimethyl Sulfoxide (DMSO) and aqueous-based systems, is summarized below.
| Solvent/Solvent System | Solubility | Concentration (mM) | Temperature | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | >29.04 mM | Room Temp | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 29.04 mM | Not Specified | [4] |
| N,N-Dimethylformamide (DMF) | 10 mg/mL | 29.04 mM | Not Specified | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 6.04 mM | Not Specified | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 6.04 mM | Not Specified | [5] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | 0.29 mM | Not Specified | [4] |
| Water | 45.53 mg/L (estimated) | 0.13 mM | 25 °C | [6] |
Molecular Weight of this compound: 344.32 g/mol
Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method
The following is a detailed, representative protocol for determining the equilibrium solubility of this compound. This method is based on the widely accepted saturation shake-flask technique coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Reagents
-
This compound (≥97% purity)
-
Solvents of interest (e.g., Ethanol, Methanol, Acetone, Water, Phosphate-Buffered Saline)
-
HPLC-grade Methanol (for stock and standard solutions)
-
HPLC-grade Acetonitrile
-
HPLC-grade Isopropyl Alcohol
-
20mM Phosphate Buffer (NaH₂PO₄), pH adjusted to 3.5
-
Deionized water
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of handling vials
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials. Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker.
-
Agitate the samples at a constant speed (e.g., 150 rpm) and a controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A 24-hour incubation is standard, but the optimal time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Alternatively, or in addition, carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.
-
-
Quantification by HPLC:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble, such as methanol or DMSO, at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the clear, saturated filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
HPLC Conditions (Isocratic Method): A validated method for this compound quantification can be employed[7][8]:
-
Mobile Phase: Acetonitrile: Isopropyl Alcohol: 20mM Phosphate Buffer (pH 3.5) in a ratio of 30:15:55 (v/v/v).
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 mm × 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for Solubility Determination
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. A simple isocratic HPLC method for the simultaneous determination of sinensetin, this compound, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Eupatorin Extraction and Purification from Orthosiphon stamineus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon stamineus Benth., commonly known as "cat's whiskers" or "Java tea," is a medicinal herb rich in bioactive polyphenols and flavonoids.[1][2] Among its key constituents is eupatorin (5,3'-dihydroxy-6,7,4'-trimethoxyflavone), a flavone that has garnered significant interest for its anti-inflammatory, antiproliferative, and antiangiogenic properties.[3][4][5][6] The development of robust and efficient methods for the extraction and purification of this compound is crucial for its pharmacological investigation and potential therapeutic applications.[7]
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from O. stamineus leaves, designed for use in research and drug development settings.
Data Summary: Extraction of this compound
The efficiency of this compound extraction is highly dependent on the solvent and method employed. More lipophilic compounds like this compound are favored by solvents such as methanol or ethanol, while aqueous solvents are less effective for this particular flavonoid.[8][9] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly enhance yields and reduce extraction times.[1][10]
Table 1: Comparison of this compound Yields from O. stamineus using Various Extraction Solvents and Methods.
| Extraction Method | Solvent System | This compound Content (% w/w in extract) | Reference |
| Maceration | Methanol | 5.27 ± 0.321 | [11] |
| Maceration | Ethanol | 5.36 ± 0.215 | [11] |
| Maceration | Methanol | 0.424 ± 0.0071 (% mg/g in dry plant) | [9] |
| Reflux & Column | 40% v/v Ethanol Fraction | 0.5 (% w/w in fraction) | [12] |
| UAE & SPE | 70% Ethanol (Crude Extract) | 168.54 mg/g | [13] |
| UAE & SPE | Total Fractions after SPE | 188.61 mg/g | [13] |
| MAE (Optimized) | Not specified | 2.27 mg/g (Dry Weight) | [14] |
| Fractionation | Chloroform Extract Fraction (CF2) | 5.05 | [15] |
Note: Direct comparison between studies can be challenging due to variations in plant material, specific experimental conditions, and reporting units (e.g., % in extract vs. mg/g of dry plant material).
Experimental Workflow and Logic
The overall process for obtaining pure this compound involves several key stages, from initial extraction to final purification and analysis. The choice of methodology at each step influences the final yield and purity.
Caption: Overall workflow for this compound extraction and purification.
The selection of an appropriate extraction technique is a critical decision based on desired efficiency, speed, and available equipment.
Caption: Logic diagram for selecting an extraction method.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for high-yield extraction of this compound and other flavonoids, based on response surface methodology studies.[13][16] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[10]
Materials and Equipment:
-
Dried, powdered leaves of O. stamineus (sieved, particle size 250-500 μm).[10]
-
Ultrasonic bath or probe sonicator.
-
Beakers or flasks.
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper).
-
Rotary evaporator.
-
Analytical balance.
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered O. stamineus leaf material.
-
Solvent Addition: Place the powder in a 500 mL beaker and add 200 mL of 70% ethanol (maintaining a 1:20 solid-to-solvent ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the conditions as follows:
-
Filtration: After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. Wash the residue with a small amount of fresh 70% ethanol to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure until the ethanol is completely removed.
-
Drying: The resulting aqueous concentrate can be freeze-dried (lyophilized) to obtain a stable crude extract powder.
-
Yield Calculation: Weigh the final dried extract and calculate the percentage yield relative to the initial dry plant material. Store the crude extract at -20°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the fractionation of the crude extract to isolate a this compound-rich fraction. This compound is a moderately polar flavonoid, allowing for its separation from more polar (e.g., rosmarinic acid) and less polar compounds using silica gel chromatography.[12][15]
Materials and Equipment:
-
Crude extract from Protocol 1.
-
Silica gel 60 (70-230 mesh) for column chromatography.
-
Glass chromatography column.
-
Solvents: n-hexane, chloroform, ethyl acetate, methanol (all HPLC grade).
-
Fraction collector or test tubes.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
-
TLC developing tank and UV lamp (254/366 nm).
-
This compound standard (for TLC comparison).
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the glass column without air bubbles.
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 2 g) in a minimal volume of chloroform or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding chloroform, followed by ethyl acetate, and finally methanol. A suggested gradient could be:
-
n-hexane:chloroform (from 9:1 to 1:9)
-
chloroform:ethyl acetate (from 9:1 to 1:9)
-
ethyl acetate:methanol (from 9.5:0.5 to 8:2)
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector or manually.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot each fraction alongside the this compound standard on a TLC plate. Develop the plate in a mobile phase such as toluene:ethyl acetate:formic acid (3:7:0.1 v/v/v).[17] Visualize the spots under a UV lamp. This compound will appear as a dark quenching spot at 254 nm.
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of the this compound standard.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the this compound-rich fraction.
Protocol 3: Final Purification by Crystallization
For obtaining high-purity this compound, crystallization from the enriched fraction is a necessary final step.[10][18]
Materials and Equipment:
-
This compound-rich fraction from Protocol 2.
-
Solvents (e.g., methanol, chloroform, acetone, n-hexane).[18][19]
-
Erlenmeyer flask.
-
Hot plate.
-
Filtration apparatus.
Procedure:
-
Solvent Selection: Use a solvent system in which this compound is soluble when hot but sparingly soluble when cold. A mixture of a polar solvent (like methanol or acetone) and a non-polar solvent (like n-hexane) is often effective.[18]
-
Dissolution: Dissolve the this compound-rich fraction in a minimal amount of hot methanol or a chloroform/methanol mixture (e.g., 9:1).[19]
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) to induce crystallization. If crystals do not form, add a non-polar solvent like n-hexane dropwise until slight turbidity appears, then cool.[18]
-
Isolation: Collect the formed crystals (often appearing as yellow needles) by vacuum filtration.[19]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and dry them in a vacuum oven at a low temperature.
Protocol 4: Quantification of this compound by HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound in extracts and purified fractions.[11]
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reverse-phase C18 column (e.g., Acclaim Polar Advantage II C18, 3 μm, 3 x 150 mm).[11]
-
Solvents: Acetonitrile (HPLC grade), Formic acid (0.1% in deionized water).[11]
-
Syringe filters (0.45 μm).
-
This compound analytical standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1 to 250 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract or fraction in methanol:water (1:1) to a concentration of 1 mg/mL.[11] Sonicate for 30 minutes to ensure complete dissolution, then filter through a 0.45 μm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: Acclaim Polar Advantage II C18 (3 μm, 3 x 150 mm).[11]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.[11]
-
Gradient Program: A suitable gradient can be optimized, but a starting point is a linear gradient from 35% B to 90% B over 20 minutes.[20]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 5 µL.[11]
-
Detection: Set the DAD to monitor at 340 nm, which is one of the absorption maxima for this compound.[11][21]
-
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard (approx. 9.93 min under specific conditions).[11] Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. researchgate.net [researchgate.net]
- 11. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mjfas.utm.my [mjfas.utm.my]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Eupatorin Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin is a significant bioactive flavone found in various medicinal plants, notably Orthosiphon stamineus (Cat's Whiskers). It has garnered considerable interest within the scientific community due to its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is paramount for quality control, standardization, and advancing pharmacological research. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized analytical technique for the determination of this compound.
This document provides a comprehensive guide, including detailed protocols and application notes, for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (Orthosiphon stamineus)
This protocol outlines a general procedure for the extraction of this compound from dried plant leaves.
Materials and Reagents:
-
Dried and finely powdered Orthosiphon stamineus leaves
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
-
Sonicator bath
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Extraction:
-
Accurately weigh 10 g of powdered, dried plant material.
-
Macerate the powder with 100 mL of methanol in a sealed flask.
-
For enhanced extraction efficiency, place the flask in a sonicator bath for 30-60 minutes.[2]
-
Alternatively, the mixture can be left to stand at room temperature for 24-72 hours with intermittent shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove coarse plant debris.
-
Concentrate the resulting filtrate using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
-
Sample Solution Preparation for HPLC:
-
Dissolve a precisely weighed amount of the dried crude extract in a mixture of methanol and water (1:1, v/v) to a stock concentration of 10 mg/mL.[2]
-
Sonicate the stock solution for 30 minutes to ensure complete dissolution.[2]
-
Dilute the stock solution with the same solvent to a final concentration of 1 mg/mL.[2]
-
Prior to injection into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter to remove any remaining particulate matter.[2]
-
Protocol 2: HPLC Instrumentation and Chromatographic Conditions
This section details two validated HPLC methods for the quantification of this compound.
Method A: Isocratic Elution
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, isopropyl alcohol, and 20mM sodium dihydrogen phosphate buffer (NaH₂PO₄) in a ratio of 30:15:55 (v/v/v), with the pH adjusted to 3.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 20 µL.
Method B: Gradient Elution
-
HPLC System: As described in Method A.
-
Column: Acclaim Polar Advantage II C18 column (150 mm x 3 mm, 3 µm particle size).[3]
-
Mobile Phase:
-
Gradient Program: A linear gradient can be optimized, for example, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over the run time to ensure separation from other compounds.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 320 nm.[3]
-
Injection Volume: 5 µL.[3]
Protocol 3: Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol. Store this solution at 4°C and protect it from light.[1][4]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations covering the expected range of this compound in the samples (e.g., 0.1 µg/mL to 100 µg/mL).
-
Calibration Curve Construction: Inject each working standard solution into the HPLC system. Plot a graph of the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered to demonstrate good linearity.[3]
Data Presentation: Method Validation Parameters
The performance of an analytical method must be validated to ensure its suitability for its intended purpose. The following tables summarize the typical validation parameters for the HPLC quantification of this compound, compiled from various studies.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Linearity Range | 0.122 - 250 µg/mL | 0.195 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999[3] |
| Limit of Detection (LOD) | 0.0305 µg/mL[1] | < 0.24 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.122 µg/mL[1] | < 0.73 µg/mL[3] |
Table 2: Precision (Relative Standard Deviation - %RSD)
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Intra-day Precision (%RSD) | 0.05 - 0.476[1] | < 2.0 |
| Inter-day Precision (%RSD) | 0.548 - 1.819[1] | < 2.0 |
Table 3: Accuracy (Recovery)
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Accuracy (Recovery %) | 92.85 - 109.70[1] | 90.2 - 105.5[3] |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of Eupatorin by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a polymethoxyflavone found in various medicinal plants such as Orthosiphon stamineus, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of novel therapeutics. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its selectivity and sensitivity.[3][4]
This compound's therapeutic potential is linked to its ability to modulate key cellular signaling pathways. For instance, it has been shown to inhibit pro-inflammatory mediators such as NF-κB and STAT1, and to interfere with the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][5][6] Understanding the concentration and metabolic fate of this compound is therefore essential for elucidating its mechanism of action and establishing a foundation for its clinical application.
Experimental Protocols
Sample Preparation (from Rat Plasma)
This protocol is adapted from established methods for the extraction of flavonoids from biological matrices.[7][8]
Materials:
-
Rat plasma
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., Sulfamethoxazole)[9]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following conditions are a synthesis of typical methods used for this compound and other flavonoids.[7][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A linear gradient can be optimized, for example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.8 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.[9][11]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[7]
-
Precursor-to-Product Ion Transitions:
-
Key Fragmentation Ions of this compound: In full scan or product ion scan mode, characteristic fragment ions of this compound ([M-H]⁻ at m/z 343.08) include m/z 328.06 (loss of CH₃), 313.03 (loss of 2xCH₃), 298.01, and 285.04 (loss of CO from 313).[1][11]
Data Presentation
Quantitative Analysis of this compound
The following tables summarize typical validation and pharmacokinetic data for this compound analysis by LC-MS/MS.
Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma. [7]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 6.72% |
| Inter-day Precision (%RSD) | < 6.72% |
| Intra-day Accuracy | Within ±8.26% |
| Inter-day Accuracy | Within ±8.26% |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration. [7]
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 974.89 ± 293.90 µg/L |
| Tmax (Time to reach Cmax) | 0.25 h |
| t1/2 (Half-life) | 0.35 ± 0.03 h |
| AUC(0-t) (Area under the curve) | 789.34 ± 198.54 µg/L*h |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS.
This compound Signaling Pathway Inhibition
Caption: this compound's inhibitory effects on key signaling pathways.
References
- 1. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. people.usd.ac.id [people.usd.ac.id]
- 5. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of a developed HPLC-MS/MS approach for determining plasma this compound in rats and its application in pharmacokinetics analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Eupatorin: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorin, a naturally occurring flavone, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. This document provides detailed application notes and standardized protocols for in vitro studies involving this compound. The summarized data and methodologies aim to facilitate further research into its therapeutic potential. This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the MAPK and Akt pathways, and is associated with the generation of reactive oxygen species (ROS).[1][2][3][4]
Data Summary
The cytotoxic effects of this compound vary across different cancer cell lines and treatment durations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference |
| MDA-MB-468 | Human Breast Carcinoma | 96 | 0.5 | - | [5][6] |
| MCF-10A | Normal Breast Epithelial | 96 | 50 | - | [5][6] |
| HL-60 | Human Myeloid Leukemia | 72 | ~5 | - | [2] |
| U937 | Human Myeloid Leukemia | 72 | ~5 | - | [2] |
| Molt-3 | Human Lymphoid Leukemia | 72 | ~5 | - | [2] |
| HT-29 | Human Colon Carcinoma | 24 | 100 | - | [7] |
| SW948 | Human Colon Carcinoma | 24 | 100 | - | [7] |
| MCF-7 | Human Breast Adenocarcinoma | 48 | - | 5 | [3][8] |
| MCF-7 | Human Breast Adenocarcinoma | 72 | - | 3 | [8] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 48 | - | 5 | [3][8] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 72 | - | 2 | [8] |
| 4T1 | Mouse Mammary Carcinoma | 48 | - | 6.00 | [9] |
| 4T1 | Mouse Mammary Carcinoma | 72 | - | 5 | [9] |
| PA-1 | Human Ovarian Cancer | 24 | - | 17.19 | [10] |
| DU-145 | Human Prostate Cancer | 24 | 150 | - | [11] |
| LNCaP | Human Prostate Cancer | 24 | 100 | - | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.8 x 10^5 cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.05%.[7]
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.16–20 µg/mL or 25-200 µM).[7][8][9] Include untreated cells as a control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells by analyzing DNA content.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells with or without this compound for the desired time.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.[5]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, anti-PARP, anti-Bax, anti-Bcl-2, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. This compound has been shown to induce cleavage of caspases-3, -8, -9, and PARP, and alter the Bax/Bcl-2 ratio.[1][7]
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for In Vitro this compound Studies
Caption: General workflow for studying this compound in vitro.
This compound's Effect on Cell Cycle Progression
Caption: this compound induces G2/M cell cycle arrest.
References
- 1. This compound-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 3. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 5. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Evaluation of apoptotic effects of mPEG-b-PLGA coated iron oxide nanoparticles as a this compound carrier on DU-145 and LNCaP human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin in Preclinical Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of eupatorin in various animal models, based on published scientific literature. This compound, a polymethoxyflavone, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document aims to serve as a practical guide for researchers designing in vivo studies to evaluate the efficacy and mechanisms of action of this compound.
Data Summary of this compound Dosage and Administration
The following table summarizes the quantitative data from key studies on this compound administration in animal models, providing a comparative overview of effective dosages and experimental parameters.
| Application | Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| Anti-cancer (Breast Cancer) | BALB/c mice (4T1 tumor model) | 5 mg/kg and 20 mg/kg body weight | Oral gavage | Olive oil | 28 days | Delayed tumor development, reduced lung metastasis, and enhanced immunity at 20 mg/kg.[1][2] | [1][2][3] |
| Anti-inflammatory | Mice (Carrageenan-induced paw inflammation) | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | Inhibition of paw inflammation.[4] | [4][5] |
| Anti-inflammatory | Mice (TPA-induced ear edema) | Not specified | Topical | Not specified | Not specified | This compound was identified as an active anti-inflammatory compound.[6] | [6] |
Experimental Protocols
Anti-cancer Efficacy in a Murine Breast Cancer Model
This protocol is based on studies investigating the anti-tumor effects of this compound in a 4T1 murine breast cancer model.[1][2][3]
Objective: To evaluate the in vivo anti-tumor and anti-metastatic activity of this compound.
Materials:
-
This compound
-
Olive oil (vehicle)
-
4T1 breast cancer cells
-
Female BALB/c mice (6-8 weeks old, 20-22 g)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment with free access to food and water.
-
Tumor Cell Implantation:
-
Culture 4T1 cells in appropriate media.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.
-
-
Group Allocation: Randomly divide the mice into the following groups (n=5-10 per group):
-
Healthy control (no tumor, vehicle only)
-
Tumor-bearing control (vehicle only)
-
This compound treatment (5 mg/kg)
-
This compound treatment (20 mg/kg)
-
-
This compound Preparation and Administration:
-
Prepare stock solutions of this compound in olive oil.
-
Administer the respective doses of this compound or vehicle daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor body weight and general health of the animals.
-
-
Endpoint and Sample Collection:
-
After 28 days, euthanize the mice.
-
Collect blood for serum cytokine analysis.
-
Harvest tumors for weight measurement, RNA/protein extraction, and histological analysis.
-
Harvest lungs for clonogenic assay to assess metastasis.
-
Harvest spleens for immunophenotyping (e.g., NK cells, CD8+ T cells).
-
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is adapted from studies evaluating the anti-inflammatory properties of this compound.[4][5]
Objective: To assess the acute anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Carrageenan
-
Saline
-
Male Swiss albino mice (20-25 g)
-
Parenteral administration needles
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Group Allocation: Randomly divide mice into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Positive control group (e.g., Indomethacin)
-
This compound treatment group (50 mg/kg)
-
-
Drug Administration:
-
Administer this compound (50 mg/kg) or vehicle intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin's Anti-Cancer Promise in Breast Cancer: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and methodology for studying the effects of Eupatorin, a natural flavonoid, on breast cancer cell lines. This compound has demonstrated significant potential as a selective anti-cancer agent, exhibiting cytotoxic effects on various breast cancer cell lines while showing considerably less toxicity to normal breast cells.[1][2][3] This application note summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of this compound in inhibiting the proliferation of breast cancer cell lines has been quantified through the determination of IC50 values (the concentration of a drug that inhibits a biological process by 50%). The following tables summarize the reported IC50 values for different breast cancer cell lines compared to a non-cancerous breast cell line.
Table 1: Cytotoxicity of this compound in Human Breast Cancer and Non-Cancerous Cell Lines
| Cell Line | Type | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >20 µg/mL | 24 hours | [1][4] |
| 5 µg/mL | 48 hours | [1][4] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | >20 µg/mL | 24 hours | [1][4] |
| 5 µg/mL | 48 hours | [1][4] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.5 µM | 96 hours | [3] |
| 4T1 | Murine Breast Cancer | 6 µg/mL | 48 hours | [5] |
| MCF-10A | Non-Cancerous Breast Epithelial | 30 µg/mL | 48 hours | [1][4] |
| 50 µM | 96 hours | [3] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Key Molecular Changes | Reference |
| MCF-7 | Sub G0/G1 arrest | Intrinsic pathway | Upregulation of Caspase 9 | [1][4] |
| MDA-MB-231 | Sub G0/G1 arrest | Intrinsic pathway | Upregulation of Caspase 9 | [1][4] |
| MDA-MB-468 | G2/M phase arrest | Not specified | Dependent on CYP1A1 expression | [2] |
| EO771 | G0/G1 phase arrest | Intrinsic pathway | Increased Cleaved Caspase 3 and Bax, Decreased Bcl-2 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified are the inhibition of the Phospho-Akt/PI3K/Akt/mTOR pathway and the induction of apoptosis through the intrinsic pathway.
Caption: this compound's dual mechanism of action in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines.
Cell Culture
-
Cell Lines: MCF-7, MDA-MB-231, MDA-MB-468, and MCF-10A cell lines.
-
Culture Medium:
-
MCF-7 and MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MDA-MB-468: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MCF-10A: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2 (except for MDA-MB-468 which is cultured in a CO2-free incubator).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound (e.g., 5 µg/mL) for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound (e.g., 5 µg/mL) for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Caption: General workflow for Western Blot analysis.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound demonstrates significant and selective anti-cancer activity against breast cancer cell lines. Its mechanisms of action, involving the induction of apoptosis via the intrinsic pathway and the inhibition of the PI3K/Akt survival pathway, make it a promising candidate for further investigation in breast cancer therapy.[1][4][5][6] The protocols outlined in this document provide a framework for researchers to explore and validate the therapeutic potential of this compound.
References
- 1. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin: A Promising Flavonoid for Inducing Apoptosis in Leukemia Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a naturally occurring flavone, has demonstrated significant potential as an anti-cancer agent by inhibiting cell proliferation in various human tumor cells.[1][2] Emerging research highlights its efficacy in inducing apoptosis in human leukemia cells, making it a molecule of interest for further investigation and potential therapeutic development. These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis in leukemia cells and detailed protocols for key experimental assays.
This compound triggers programmed cell death in leukemia cells through a multi-faceted approach involving both the intrinsic and extrinsic apoptotic pathways.[2] Its mechanism of action includes the arrest of the cell cycle at the G2/M phase, activation of multiple caspases, and the mitochondrial release of cytochrome c.[1][2] Furthermore, this compound's apoptotic activity is linked to the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][2]
Data Presentation
Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 Value (µM) | Incubation Time (hours) |
| HL-60 | Myeloid | ~5 | Not Specified[1] |
| U937 | Myeloid | ~5 | Not Specified[1] |
| Molt-3 | Lymphoid | ~5 | Not Specified[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Leukemia Cells
Cells were treated with 3 µM this compound. Data is presented as the percentage of cells in each phase of the cell cycle (Mean ± SE).
| Cell Line | Treatment Time (hours) | % Sub-G1 (Apoptotic) | % G1 Phase | % S Phase | % G2/M Phase |
| U937 | 6 | 1.5 ± 0.1 | 18.5 ± 1.4 | 26.4 ± 0.3 | 52.7 ± 1.3 |
| 12 | 10.5 ± 1.0 | 19.0 ± 2.0 | 17.4 ± 0.7 | 51.6 ± 1.1 | |
| 24 | 19.4 ± 1.3 | 35.7 ± 1.7 | 20.6 ± 0.5 | 21.2 ± 1.0 | |
| HL-60 | 6 | 8.6 ± 0.5 | 32.3 ± 0.9 | 16.0 ± 0.2 | 36.7 ± 1.2 |
| 12 | 12.8 ± 0.4 | 32.2 ± 1.1 | 11.6 ± 0.3 | 38.4 ± 1.4 | |
| 24 | 12.9 ± 0.1 | 42.2 ± 0.4 | 17.4 ± 0.5 | 21.9 ± 0.8 | |
| Molt-3 | 6 | 5.1 ± 0.3 | 64.9 ± 0.4 | 9.6 ± 0.3 | 21.1 ± 0.4 |
| 12 | 13.3 ± 1.7 | 64.8 ± 3.5 | 5.2 ± 0.6 | 6.0 ± 0.6 | |
| 24 | 18.6 ± 1.8 | 67.9 ± 1.7 | 4.0 ± 0.2 | 7.2 ± 0.4 |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis in leukemia cells.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., HL-60, U937, Molt-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 1000 x g for 5 minutes. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture leukemia cells and treat with desired concentrations of this compound (e.g., 3 µM, 5 µM, 10 µM) for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat leukemia cells with this compound. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to manufacturer's recommendations) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound demonstrates a potent ability to induce apoptosis in leukemia cells through multiple signaling pathways. The provided data and protocols offer a solid foundation for researchers to further explore the anti-leukemic properties of this promising natural compound. Further investigations, including in vivo studies, are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for In Vivo Anti-inflammatory Assays of Eupatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin is a flavone found in various plants, including Orthosiphon stamineus (Java tea), that has demonstrated significant anti-inflammatory and anticancer properties.[1][2] In vitro studies have shown that this compound can inhibit key inflammatory mediators, but in vivo validation is crucial for assessing its therapeutic potential.[3] These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound in established animal models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Evidence suggests that this compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α).[3] This is achieved, in part, through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
A primary mechanism for these effects is the inhibition of critical transcription factors that regulate inflammatory gene expression. This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.[4] In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[5] Upon stimulation by inflammatory signals (like LPS or TNF-α), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation.[6][7] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of numerous pro-inflammatory genes.[5][8] this compound's inhibition of this pathway is a key aspect of its anti-inflammatory activity.
Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various anti-inflammatory assays.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | This compound Dose | Route | % Inhibition of Edema | Reference |
| Carrageenan-induced Paw Edema | Mouse | 50 mg/kg | i.p. | Significant Inhibition (data not quantified) | [3] |
| TPA-induced Ear Edema | Mouse | 1 mg/ear | Topical | 72.45% | [9] |
Table 2: In Vitro Inhibitory Activity of this compound on Inflammatory Mediators
| Mediator | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | 5.2 | [3] |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated RAW 264.7 | 5.0 | [3] |
| Tumor Necrosis Factor α (TNF-α) | LPS-stimulated RAW 264.7 | 5.0 | [3] |
Experimental Protocols
Two standard and widely accepted in vivo models for assessing acute inflammation are presented: the carrageenan-induced paw edema model and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model.[10][11]
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate systemic anti-inflammatory effects of a compound.[12] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.[11]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
A. Animals
-
Male Swiss mice (25-30 g).
-
Animals should be housed under standard laboratory conditions (22 ± 1°C, 12h light/dark cycle) with free access to food and water.[13]
-
Acclimatize animals for at least one week before the experiment.
B. Materials and Reagents
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose or 5% DMSO in saline)
-
Phosphate Buffered Saline (PBS)
-
Digital Plethysmometer or Calipers
-
Syringes (1 mL) with needles (27G)
C. Experimental Procedure
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-10 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: this compound (e.g., 50 mg/kg, i.p.)[3]
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the baseline reading (V₀).
-
Compound Administration: Administer this compound, vehicle, or indomethacin intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[12]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
-
Protocol 2: TPA-Induced Ear Edema in Mice
This model is ideal for evaluating the topical anti-inflammatory activity of a compound.[13][14] TPA application to the mouse ear induces a rapid and reproducible inflammatory response characterized by edema and cellular infiltration.
Caption: Experimental workflow for the TPA-induced ear edema assay.
A. Animals
-
Male Swiss mice (25-30 g).
-
Housing and acclimatization conditions are the same as in Protocol 1.[13]
B. Materials and Reagents
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Indomethacin (Positive Control)
-
Acetone (Vehicle)
-
Biopsy punch (6 mm)
-
Analytical balance
C. Experimental Procedure
-
Grouping: Divide the animals into groups (n=6-10 per group):
-
Inflammation Induction & Dosing:
-
Apply 2.5 µg of TPA dissolved in 20 µL of acetone to both the inner and outer surfaces of the right ear of each mouse.[13]
-
Immediately after TPA application, apply the test compounds (this compound or indomethacin, 1 mg/ear dissolved in 20 µL acetone) topically to the right ear.[9]
-
The left ear remains untreated and serves as an internal control.[13]
-
-
Incubation: House the animals for 4 to 6 hours to allow the inflammatory response to develop.[9][13]
-
Sample Collection: Sacrifice the animals by cervical dislocation.
-
Measurement:
-
Using a 6 mm biopsy punch, cut a circular section from both the treated (right) and non-treated (left) ears.[9]
-
Weigh the sections immediately on an analytical balance.
-
-
Data Analysis:
-
Calculate the edema weight (Δw) by subtracting the weight of the left ear punch from the weight of the right ear punch (Δw = W_right - W_left).
-
Calculate the percentage inhibition of edema for each treated group using the formula:
-
% Inhibition = [(Δw_control - Δw_treated) / Δw_control] x 100
-
-
References
- 1. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 2. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Eupatorin using DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a flavone found in various plants of the Eupatorium genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant effects. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of natural compounds like this compound a critical step in drug discovery and development. This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Principle of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is a colorimetric method used to determine the radical scavenging activity of a compound. DPPH is a stable free radical that absorbs light at approximately 517 nm, appearing as a deep violet solution. When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging ability. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is accomplished by antioxidants donating an electron. The assay is conducted in an acidic medium (pH 3.6) where a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants. The intensity of the blue color, measured by the absorbance at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample. The results are typically expressed as equivalents of a standard antioxidant, such as Trolox or ascorbic acid.
Data Presentation
The following tables summarize representative quantitative data for the antioxidant capacity of extracts from Eupatorium species, which are known to contain this compound. It is important to note that these values are for plant extracts and the activity of isolated this compound may differ.
Table 1: DPPH Radical Scavenging Activity of Eupatorium lindleyanum DC. Extracts
| Extract/Fraction | IC50 (μg/mL) |
| Water Extract (WE) | 83.37 |
| Ethanol Extract (EE) | Not Calculated |
| Residue Water Extract (RWE) | 70.56 |
| n-BuOH Fraction (BF) | 74.99 |
| Ethyl Acetate Fraction (EF) | > 133.33 |
| Butylated Hydroxyanisole (BHA) (Standard) | 3.03 |
Data adapted from a study on Eupatorium lindleyanum DC. extracts. The IC50 value represents the concentration required to inhibit 50% of the DPPH radical activity. A lower IC50 value indicates higher antioxidant activity.
Table 2: Total Reducing Power of Eupatorium lindleyanum DC. Extracts
| Extract/Fraction | Absorbance at 700 nm (at 4 mg/mL) |
| Water Extract (WE) | 1.016 |
| Residue Water Extract (RWE) | 0.994 |
| n-BuOH Fraction (BF) | 0.878 |
| Petroleum Ether Fraction (PF) | 0.688 |
| Ethyl Acetate Fraction (EF) | 0.665 |
| Ethanol Extract (EE) | 0.583 |
| Water Fraction (WF) | 0.468 |
Data adapted from a study on Eupatorium lindleyanum DC. extracts. Higher absorbance indicates greater reducing power.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials:
-
This compound (or Eupatorium extract)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 μg/mL).
-
Positive Control Solutions: Prepare a stock solution and serial dilutions of the positive control in the same manner as the this compound sample.
Assay Procedure:
-
Blank: In a well of the 96-well plate, add 200 µL of methanol.
-
Control (DPPH only): Add 100 µL of methanol to a well.
-
Test Samples: Add 100 µL of each this compound working solution to separate wells.
-
Positive Control: Add 100 µL of each positive control dilution to separate wells.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample.
-
Asample is the absorbance of the DPPH solution with the this compound sample or positive control.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
Materials:
-
This compound (or Eupatorium extract)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath
-
Pipettes and tips
-
Standard laboratory glassware
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.
-
This compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution.
-
Ferrous Sulfate Standard Solutions: Prepare a series of ferrous sulfate solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water for the standard curve.
Assay Procedure:
-
Blank: In a well of the 96-well plate, add 280 µL of the FRAP reagent.
-
Standards: Add 20 µL of each ferrous sulfate standard solution to separate wells, followed by 280 µL of the FRAP reagent.
-
Test Samples: Add 20 µL of each this compound working solution to separate wells, followed by 280 µL of the FRAP reagent.
-
Positive Control: Add 20 µL of each positive control dilution to separate wells, followed by 280 µL of the FRAP reagent.
-
Incubation: Mix the contents of the wells and incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 593 nm.
Calculation of FRAP Value:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the this compound samples by interpolating their absorbance values on the standard curve. The results are expressed as µM Fe(II) equivalents or µM Trolox equivalents if Trolox was used as the standard.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Eupatorin Formulation for Improved Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin is a naturally occurring polymethoxyflavone found in various medicinal plants, such as Orthosiphon stamineus. It has demonstrated significant therapeutic potential, particularly in oncology, due to its anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-inflammatory properties.[1][2][3][4] Despite its promising bioactivities, the clinical translation of this compound is hampered by its poor aqueous solubility, which leads to low bioavailability and limits its therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the formulation of this compound using various drug delivery systems to enhance its solubility, stability, and bioavailability. The focus is on three widely used formulation strategies: polymeric nanoparticles, liposomes, and solid dispersions.
Rationale for Advanced Drug Delivery Formulations of this compound
The primary challenge in the development of this compound as a therapeutic agent is its hydrophobic nature. Advanced drug delivery systems can overcome this limitation by:
-
Enhancing Aqueous Solubility and Dissolution Rate: Encapsulating this compound in a hydrophilic carrier or reducing its particle size to the nanoscale can significantly improve its solubility and dissolution in physiological fluids.
-
Improving Bioavailability: By increasing solubility and protecting this compound from premature degradation in the gastrointestinal tract, advanced formulations can lead to higher systemic drug exposure.
-
Enabling Targeted Delivery: Nanoparticle and liposomal formulations can be functionalized with targeting ligands to direct this compound to specific tissues or cells, such as tumor sites, thereby increasing efficacy and reducing off-target side effects.
-
Providing Controlled Release: Formulations can be designed to release this compound in a sustained manner, maintaining therapeutic drug concentrations over an extended period and reducing dosing frequency.
Summary of Quantitative Data
The following tables summarize key quantitative data related to the anti-cancer activity of this compound and the characteristics of various drug delivery systems (Note: this compound-specific formulation data is limited in publicly available literature; therefore, representative data from formulations of other poorly soluble drugs are included for illustrative purposes).
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | Breast Cancer | 5 µg/mL | 48 h | [2] |
| MCF-7 | Breast Cancer | 5 µg/mL | 48 h | [2] |
| HL-60 | Leukemia | ~5 µM | Not Specified | [1] |
| U937 | Leukemia | ~5 µM | Not Specified | [1] |
| Molt-3 | Leukemia | ~5 µM | Not Specified | [1] |
| PA-1 | Ovarian Cancer | 17.19 µg/mL | 24 h | [5] |
Table 2: Characteristics of this compound Formulations (Illustrative)
| Formulation Type | Carrier/Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference (Adapted from) |
| Polymeric Nanoparticles | PLGA-PEG | 150 - 250 | 70 - 90 | 1 - 5 | [6][7] |
| Liposomes | DSPC/Cholesterol | 80 - 150 | 50 - 80 (hydrophilic) | 0.5 - 3 | [8] |
| Solid Dispersion | PVP K30 | N/A | N/A | N/A | [9][10] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1][11][12] Key events include the generation of reactive oxygen species (ROS), activation of caspases, release of cytochrome c from mitochondria, and regulation of Bcl-2 family proteins.[1][12]
Caption: this compound-induced apoptosis pathway.
This compound-Mediated Anti-Angiogenesis Pathway
This compound has been reported to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][4] This effect is mediated through the inhibition of key pro-angiogenic factors and signaling pathways.
Caption: this compound anti-angiogenesis pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for the development and characterization of this compound formulations.
Caption: General experimental workflow.
Experimental Protocols
Note: The following protocols are generalized methods and should be optimized for this compound.
Protocol 1: this compound-Loaded PLGA-PEG Nanoparticles
This protocol is adapted from methods for encapsulating hydrophobic drugs in poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.[6][7]
Materials:
-
This compound
-
PLGA-PEG copolymer
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA-PEG copolymer in a suitable organic solvent (e.g., DCM or EA). The drug-to-polymer ratio should be optimized (e.g., 1:10 w/w).
-
Emulsification: Add the organic phase dropwise to an aqueous PVA solution while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.
-
Sonication/Homogenization: Sonicate the resulting emulsion using a probe sonicator on an ice bath or homogenize using a high-speed homogenizer to form a nanoemulsion. Sonication parameters (e.g., amplitude, time) or homogenization speed and time should be optimized.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours (e.g., 3-4 hours) or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, which is suitable for hydrophobic drugs.[8]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol in the chloroform:methanol mixture in a round-bottom flask. The molar ratio of phospholipid to cholesterol should be optimized (e.g., 2:1).
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath maintained above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in a bath sonicator to reduce the size of the liposomes.
-
Extrusion: To obtain unilamellar vesicles with a uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of cycles (e.g., 11-21 passes).
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 3: this compound Solid Dispersion
This protocol outlines the preparation of a this compound solid dispersion using the solvent evaporation method with polyvinylpyrrolidone (PVP) K30 as a hydrophilic carrier.[9][10]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol or Ethanol
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and PVP K30 in a common solvent such as methanol or ethanol in a round-bottom flask. The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Dry the solid mass in a vacuum oven at a specified temperature to remove any residual solvent completely.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization of Formulations
The prepared this compound formulations should be thoroughly characterized to ensure their quality and performance. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by DLS to assess the surface charge and stability of nanoparticles and liposomes.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the formulation and quantifying the drug content using a suitable analytical method like HPLC-UV.
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Weight of Formulation * 100
-
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
In Vitro Drug Release: Studied using a dialysis bag method or sample and separate method in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions).
-
Solid-State Characterization (for Solid Dispersions): Analyzed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Conclusion
The formulation of this compound into advanced drug delivery systems such as polymeric nanoparticles, liposomes, and solid dispersions presents a promising strategy to overcome its poor solubility and enhance its therapeutic potential. The protocols and application notes provided in this document offer a foundation for researchers to develop and characterize novel this compound formulations for various therapeutic applications, particularly in cancer therapy. It is crucial to note that the provided protocols are general and require optimization to achieve the desired characteristics for a specific application.
References
- 1. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Immunomodulatory and Antiangiogenic Mechanisms of Polymolecular Botanical Drug Extract C5OSEW5050ESA OS Derived from Orthosiphon stamineus [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Development and Dissolution Rate Enhancement of Efavirenz by Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.chitkara.edu.in [dspace.chitkara.edu.in]
- 11. This compound-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing Eupatorin Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing eupatorin in cell viability assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. Generally, concentrations are in the micromolar (µM) range. For initial screening, a broad range from 0.1 µM to 100 µM is often used.
Q2: How does the incubation time affect the IC50 value of this compound?
The IC50 value of this compound, the concentration at which it inhibits 50% of cell viability, is time-dependent. Longer incubation times generally result in lower IC50 values, indicating increased cytotoxicity over time. For example, in MCF-7 and MDA-MB-231 breast cancer cells, the IC50 was above 20 µg/mL at 24 hours, but dropped to 5 µg/mL after 48 hours.[1][2][3]
Q3: What is the mechanism of action of this compound?
This compound, a polymethoxyflavone, exhibits anti-cancer properties through several mechanisms. It can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).[1][4][5] this compound has been shown to modulate various signaling pathways, including the NF-κB and Akt pathways.[1][4]
Q4: Is this compound cytotoxic to normal cells?
This compound has shown selective cytotoxicity towards cancer cells. For instance, in studies with breast cancer cell lines, it was significantly less toxic to the normal breast cell line MCF-10a compared to the cancerous MCF-7 and MDA-MB-231 cells.[1][2]
Q5: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO and store it at -20°C. For experiments, the stock solution should be diluted to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent pipetting of this compound or assay reagents.3. This compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before plating and mix gently between seeding replicates.2. Use calibrated pipettes and ensure thorough mixing of solutions before adding to wells.3. Check the solubility of this compound in your final culture medium. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range. |
| Low signal or unexpected results in MTT/XTT assays | 1. This compound interference with tetrazolium salt reduction.2. Insufficient incubation time for this compound to exert its effect.3. Cell number is too low. | 1. Include a "no-cell" control with this compound to check for direct reduction of the assay reagent.2. Increase the incubation time with this compound (e.g., 48 or 72 hours).3. Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. |
| High background in LDH assay | 1. Mechanical stress to cells during handling, leading to premature LDH release.2. Serum in the culture medium contains LDH.3. Contamination of the cell culture. | 1. Handle cell plates gently and avoid vigorous pipetting.2. Use serum-free medium for the final incubation step before performing the LDH assay, or include a medium-only background control.3. Regularly check cultures for signs of contamination. |
| This compound appears to have no effect on cell viability | 1. The cell line is resistant to this compound.2. The concentration range is too low.3. The incubation time is too short. | 1. Consider using a different cell line or a positive control known to be sensitive to this compound.2. Test a wider and higher concentration range of this compound.3. Extend the treatment duration to 48 or 72 hours. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| MCF-7 | Breast Adenocarcinoma | 24 | > 20 µg/mL |
| 48 | 5 µg/mL | ||
| 72 | 3 µg/mL | ||
| MDA-MB-231 | Breast Adenocarcinoma | 24 | > 20 µg/mL |
| 48 | 5 µg/mL | ||
| 72 | 2 µg/mL | ||
| 4T1 | Murine Breast Cancer | 24 | > 20 µg/mL |
| 48 | 6.00 µg/mL | ||
| 72 | 5 µg/mL | ||
| HL-60 | Human Myeloid Leukemia | 72 | ~5 µM |
| U937 | Human Myeloid Leukemia | 72 | ~5 µM |
| Molt-3 | Human Lymphoid Leukemia | 72 | ~5 µM |
Note: IC50 values can vary between different studies and experimental conditions.[1][2][3][6][7]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][9][10]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.[11][12][13][14]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.
-
Background control: Medium only.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Visualizations
Caption: Workflow for a typical cell viability assay with this compound.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 6. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
Troubleshooting Eupatorin precipitation in cell culture media
Welcome to the technical support center for Eupatorin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments by providing detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cellular toxicity. This guide addresses common issues in a question-and-answer format.
Question: My this compound solution precipitated immediately after I added the stock solution to my cell culture medium. What happened?
Answer: This is a common issue that typically points to the final concentration of this compound exceeding its solubility limit in the aqueous environment of the cell culture medium. Another likely cause is the concentration of the solvent (usually DMSO) being too low to maintain this compound in solution upon dilution.
Recommended Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume of the stock solution to your media, thereby reducing the "shock" of the solvent exchange and keeping the final DMSO concentration minimal.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the cell culture medium.[1]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature shifts can decrease the solubility of compounds.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[2]
Question: The media in my cell culture plates looked clear after adding this compound, but I observed precipitation after incubating for several hours/overnight. Why did this happen?
Answer: Delayed precipitation is often caused by changes in the media environment within the incubator.
Potential Causes and Solutions:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the temperature and pH of the medium, which in turn can affect the solubility of this compound.[1] Always ensure your media is equilibrated to the incubator conditions before starting the experiment.
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[1][3] This is particularly relevant in serum-containing media, where the compound can bind to proteins.
-
Stock Solution Stability: Ensure your stock solution has not undergone freeze-thaw cycles, which can promote compound degradation or aggregation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Quantitative Data Summary
For reproducible experiments, it is crucial to work within the known solubility limits of this compound. The following table summarizes key solubility information.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₇ | [4][5] |
| Molecular Weight | 344.3 g/mol | [4][5] |
| Solubility in DMSO | ≥ 10 mg/mL | [5][6] |
| Solubility in DMF | 10 mg/mL | [5] |
| Solubility in DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [5] |
| Estimated Water Solubility | 45.53 mg/L (approximately 132 µM) | [7] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a standardized method for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 0.001 L * 344.3 g/mol * 1000 mg/g = 3.443 mg
-
-
Weigh this compound: Carefully weigh out approximately 3.45 mg of this compound powder and place it in a sterile, amber microcentrifuge tube. Record the exact weight.
-
Add DMSO: Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 2-3 minutes until the this compound is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used if dissolution is slow.[8] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber cryovials to avoid repeated freeze-thaw cycles and protect from light.[1] Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]
Part 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.
-
Perform Dilution:
-
For 1 mL of working solution, add 999 µL of the pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Immediately and gently vortex or invert the tube to mix. Crucial Step: To prevent precipitation, you can also add the stock solution dropwise to the medium while gently swirling the tube.[2]
-
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.
Visualizations
Troubleshooting Workflow for this compound Precipitation
This diagram provides a logical workflow to diagnose the cause of this compound precipitation.
Caption: A troubleshooting flowchart for this compound precipitation.
Experimental Workflow for this compound Solution Preparation
This diagram illustrates the key steps for preparing this compound for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Influence on the NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in cell culture media? A1: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. The tolerance to DMSO can be cell-line specific, so it is always best to run a vehicle control (media with the same percentage of DMSO but without this compound) to assess any effects on cell viability and function.[9]
Q2: Can I dissolve this compound in something other than DMSO? A2: this compound is soluble in other organic solvents like DMF, Chloroform, and Acetone.[5][10] However, for cell culture applications, DMSO is the most commonly used solvent due to its relatively lower cytotoxicity at low concentrations and its high solvating power for many small molecules. If you must use another solvent, ensure you perform thorough toxicity controls.
Q3: Does the type of cell culture medium affect this compound's solubility? A3: Yes, the composition of the medium can impact solubility. Media containing serum have a high protein content, and this compound may bind to these proteins. This can sometimes help keep the compound in solution, but it may also affect its bioavailability to the cells. If you switch from a serum-containing to a serum-free medium, you may observe different solubility characteristics.
Q4: How can I be sure if the observed particles are this compound precipitate or microbial contamination? A4: This is a critical distinction to make. Chemical precipitates often appear as fine, crystalline, or amorphous particles under a microscope and are typically uniform in appearance. Microbial contamination (like bacteria or yeast) will appear as distinct, often motile (for bacteria) or budding (for yeast) organisms, and the culture medium may become uniformly turbid and change color (e.g., yellowing due to pH change) over a short period. If in doubt, examining a sample of the medium under high magnification (40x or 100x objective) should clarify the nature of the particles.
References
- 1. benchchem.com [benchchem.com]
- 2. emulatebio.com [emulatebio.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. This compound | C18H16O7 | CID 97214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 855-96-9 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. This compound | CAS:855-96-9 | Manufacturer ChemFaces [chemfaces.com]
Improving Eupatorin stability for long-term experiments
This center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Eupatorin for long-term experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and storage condition for this compound stock solutions?
For long-term stability, this compound stock solutions should be prepared in high-purity dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Under these conditions, DMSO stock solutions are generally stable for up to three months at -20°C.[2] Always protect solutions from light by using amber vials or by wrapping them in aluminum foil.[1]
Q2: My this compound solution is showing a precipitate after being added to my aqueous cell culture medium. What should I do?
Precipitation is a common issue due to the low aqueous solubility of many flavonoids, including this compound.[1][3] Here are some steps to address this:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid both cytotoxicity and precipitation.[1]
-
Sonication/Warming: After diluting the DMSO stock into your aqueous buffer or medium, brief vortexing, sonication, or warming the solution to 37°C can help redissolve any precipitate.[2]
-
Fresh Dilutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.[1]
Q3: I'm observing a gradual loss of this compound's biological activity in my long-term cell culture experiment. What could be the cause?
Loss of activity over time strongly suggests degradation of the compound in the experimental conditions. Flavonoids can be unstable in cell culture media, especially at 37°C.[1] The main factors contributing to this are:
-
pH-dependent degradation: Flavonoids are generally more stable in slightly acidic conditions and can degrade in neutral to alkaline environments.[1]
-
Oxidation: this compound can undergo oxidative degradation.[4][5]
-
Light exposure: Photodegradation can occur if solutions are not protected from light.[1]
To mitigate this, prepare fresh working solutions from your frozen stock for each medium change. Also, consider minimizing the exposure of your this compound-containing media to ambient light.
Q4: Can I add antioxidants to the cell culture medium to improve this compound stability?
Yes, adding antioxidants like ascorbic acid (Vitamin C) can help stabilize this compound by preventing oxidative degradation.[1][6] However, it is crucial to consider the following:
-
Concentration: Use a low, non-toxic concentration of the antioxidant. For ascorbic acid, concentrations around 50-100 µM are often used in cell culture.[7]
-
Controls: Run appropriate controls to ensure the antioxidant itself does not interfere with your experimental readouts.[7]
-
Potential Interactions: Be aware that some antioxidants can have pro-oxidant effects under certain conditions or may interact with other media components.[8][9]
Q5: Does the presence of serum in the culture medium affect this compound's stability?
The presence of serum, particularly serum albumin, can influence the stability of this compound. This compound has been shown to bind to bovine serum albumin (BSA).[10] This binding can have a dual effect:
-
Stabilization: Binding to albumin can protect the flavonoid from degradation, thereby increasing its stability in the culture medium.[10][11]
-
Bioavailability: The binding is reversible, but a high degree of binding might reduce the concentration of free, biologically active this compound available to the cells.
It is important to be consistent with the serum concentration used in your experiments.
Q6: Can the phenol red in my cell culture medium interfere with my experiments with this compound?
Phenol red, a common pH indicator in cell culture media, has been reported to have weak estrogenic activity and can interfere with fluorescence-based assays.[12][13][14] If you are studying hormonal pathways or using sensitive fluorescence detection methods, it is advisable to use phenol red-free medium to avoid potential confounding effects.[15]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches. | 1. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. 2. Instability of this compound in the cell culture medium during the experiment.[1] | 1. Prepare fresh stock solutions in DMSO. Aliquot into single-use vials and store at -20°C or -80°, protected from light.[1] 2. Minimize the pre-incubation time of this compound in the medium. Prepare working solutions immediately before adding to cells. Consider adding a stabilizing agent like ascorbic acid and include appropriate controls.[1] |
| Color change in the cell culture medium after adding this compound. | 1. pH-dependent degradation or oxidation of this compound.[1] 2. Interaction with media components. | 1. Check the pH of the final working solution. Flavonoids can be unstable in alkaline conditions.[1] 2. Run a control with this compound in the medium without cells to observe any direct chemical interactions. |
| Low or no observed biological activity. | 1. Degradation of the compound. 2. Precipitation of this compound out of the solution.[1] | 1. Verify the integrity of your stock solution. Prepare fresh solutions. 2. After dilution into aqueous medium, visually inspect for precipitate. If present, try gentle warming (37°C) or sonication to redissolve. Ensure the final DMSO concentration is sufficiently low.[2] |
| High background signal in fluorescence-based assays. | 1. Autofluorescence of this compound or its degradation products. 2. Interference from phenol red in the medium.[13] | 1. Run controls with this compound alone to quantify and subtract its background fluorescence. 2. Switch to a phenol red-free formulation of your cell culture medium.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 344.32 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.4432 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile environment.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time. A validated, stability-indicating HPLC method is required.[16]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reversed-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of formic or acetic acid)[17]
Procedure:
-
Preparation of Test Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments (e.g., 10 µM).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, process it for HPLC analysis (e.g., protein precipitation with acetonitrile if the medium contains serum). This will be your T0 reference sample.
-
Incubation: Place the remaining test solution in a cell culture incubator at 37°C and 5% CO2, mimicking your experimental conditions.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the test solution from the incubator and process them for HPLC analysis in the same way as the T0 sample.
-
HPLC Analysis: Inject the processed samples onto the HPLC system.
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample: % this compound Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
The appearance of new peaks in the chromatogram over time indicates the formation of degradation products.[16][18]
-
Visualizations
Caption: Factors contributing to the degradation of this compound and subsequent loss of biological activity.
Caption: A troubleshooting workflow for addressing issues with this compound stability in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid spares alpha-tocopherol and prevents lipid peroxidation in cultured H4IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C in Cultured Human (HeLa) Cells: Lack of Effect on DNA Protection and Repair | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promocell.com [promocell.com]
- 14. definedbioscience.com [definedbioscience.com]
- 15. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin Western Blot Technical Support Center
Welcome to the technical support center for researchers utilizing eupatorin in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and issues in your Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with my Western blot and cause artifacts?
While there is no widespread documentation of this compound directly causing specific, unique artifacts, its chemical properties as a flavonoid suggest potential interactions. A study has shown that polyphenols, a class of compounds including flavonoids, can bind to proteins and lead to "ghost" band artifacts during chemiluminescence-based detection with horseradish peroxidase (HRP)[1]. This occurs because the polyphenols that remain bound to proteins on the membrane can hyperactivate HRP, leading to signal where no primary or secondary antibody is bound[1].
Additionally, research has demonstrated that this compound can interact with Bovine Serum Albumin (BSA), a common blocking agent in Western blotting[2][3]. This interaction could potentially reduce the effectiveness of BSA as a blocking agent, leading to higher background noise.
Q2: What are the known biological effects of this compound that might indirectly affect my Western blot results?
This compound has been shown to have several biological effects that can alter the proteome of treated cells, which would be reflected in your Western blot results. These effects include:
-
Antiproliferative and Cytostatic Effects: this compound can inhibit cell growth and induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines[4][5]. This could lead to changes in the expression levels of cell cycle regulatory proteins.
-
Modulation of Signaling Pathways: this compound has been reported to downregulate the expression of genes related to inflammation and metastasis, such as IL-1β, MMP9, TNF-α, and NF-κB[6]. If your protein of interest is part of these pathways, you may observe changes in its expression upon this compound treatment.
-
Metabolism by Cytochrome P450 Enzymes: this compound can be metabolized by CYP1 family enzymes, particularly in some cancer cells[4][7]. This metabolic activation could be a prerequisite for its biological activity.
It is crucial to differentiate between a true biological effect of this compound on your target protein and a technical artifact.
Troubleshooting Guides for Common Western Blot Artifacts
Even if an artifact is not directly caused by this compound, the compound may exacerbate common Western blotting issues. This section provides a systematic guide to troubleshooting frequently encountered problems.
High Background
High background can obscure the detection of your protein of interest.
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Optimize blocking conditions. Try different blocking agents (e.g., non-fat dry milk, BSA, or commercial blocking buffers). Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer is fresh[8][9][10]. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background[11][12][13]. |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If background is observed, consider using a different secondary antibody or decreasing its concentration[14]. |
| Insufficient Washing | Increase the number and/or duration of wash steps. Adding a detergent like Tween 20 (typically 0.05% to 0.1%) to the wash buffer can help reduce non-specific binding[11][12][15]. |
| Contaminated Buffers or Equipment | Use fresh, high-purity reagents and ensure that all equipment is thoroughly cleaned to avoid contamination[16][17]. |
Non-Specific Bands
The appearance of unexpected bands can complicate data interpretation.
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use an affinity-purified primary antibody. Check the antibody's datasheet for known cross-reactivities. Consider using a different antibody if the problem persists[14][17]. |
| Protein Degradation | Prepare fresh samples and always add protease inhibitors to your lysis buffer. Keep samples on ice to minimize enzymatic activity[8][12][14]. |
| Post-Translational Modifications (PTMs) | PTMs such as glycosylation or phosphorylation can cause your protein to migrate at a different molecular weight than predicted. Consult databases like UniProt for known modifications of your target protein[8][9][17]. |
| Sample Overloading | Loading too much protein can lead to the appearance of non-specific bands. Perform a protein concentration assay and load a consistent, optimized amount of protein in each lane[8][15]. |
Weak or No Signal
The absence of a signal for your target protein can be due to various factors.
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your protein[16]. For low molecular weight proteins, consider using a membrane with a smaller pore size and adding methanol to the transfer buffer[15]. |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. Ensure that the antibodies have been stored correctly and have not expired[9][15]. |
| Inactive Antibody | Avoid repeated freeze-thaw cycles of antibodies. Use fresh dilutions for each experiment[8]. |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. If the protein is known to have low expression, you may need to enrich your sample using techniques like immunoprecipitation (IP)[16]. |
Experimental Protocols
A standard Western blot protocol is outlined below. Optimization of specific steps may be required for your particular experiment.
Figure 1: A generalized workflow for a standard Western blotting experiment.
Signaling Pathway
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which has been reported to be affected by this compound.
Figure 2: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
References
- 1. Protein-bound polyphenols create “ghost” band artifacts during chemiluminescence-based antigen detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the interaction between this compound and bovine serum albumin by spectroscopic and molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 12. arp1.com [arp1.com]
- 13. biossusa.com [biossusa.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Enhancing Eupatorin Yield
Welcome to the technical support center for enhancing Eupatorin yield from plant extracts. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound is a flavone found in various plants. It is a major bioactive component of Java tea (Orthosiphon stamineus), which is widely used in traditional medicine in Southeast Asia.[1][2][3] Other known sources include plants from the Eupatorium genus, such as Eupatorium perfoliatum (Boneset) and Eupatorium littorale.[4][5][6]
Q2: Which extraction methods are most effective for isolating this compound?
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective and can significantly increase this compound yield in a shorter time compared to conventional methods.[7] These methods work by disrupting plant cell walls, which enhances the release of intracellular components into the solvent.[7][8] Traditional methods such as Soxhlet extraction, maceration, and percolation are also used but are often more time-consuming and may require larger solvent volumes.[9]
Q3: What are the best solvents for this compound extraction?
The choice of solvent plays a critical role in extraction efficiency. This compound yield is influenced by the solvent's polarity.
-
Chloroform : Has been shown to be highly effective, yielding a high amount of this compound.[3][10]
-
Ethanol and Ethanol/Water Mixtures : A 50% ethanol solution has been reported as the best solvent for achieving high extract yields for Orthosiphon stamineus.[11] An 80% ethanol solution was found to be optimal for the microwave-assisted extraction of other flavonoids. Binary solvent systems, like ethanol-water, are often better than mono-solvent systems for extracting phenolic compounds.[1]
-
Methanol : Also used, particularly for preparing samples for HPLC analysis.[4]
-
Water : While a very polar solvent, water alone may result in lower yields of less polar flavonoids compared to alcohol mixtures.[11]
Q4: How can I accurately quantify the this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[4][12] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water.[4][7][12] Detection is usually performed using a photodiode array (PDA) or UV detector at a wavelength around 339 nm.[4][13]
Troubleshooting Guide
Problem 1: Low this compound Yield
You've performed an extraction, but the quantified yield of this compound is lower than expected.
Q: My this compound yield is consistently low. What could be the cause?
A: Low yield can stem from several factors, from the extraction method itself to the quality of the plant material. Below is a systematic guide to troubleshooting this issue.
Workflow for Troubleshooting Low this compound Yield
Caption: A decision-making flowchart for troubleshooting low this compound yield.
-
Possible Cause 1: Inefficient Extraction Method
-
Explanation: Conventional methods like maceration may not be as efficient as modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) actively disrupt plant cell walls, leading to better solvent penetration and higher yields in less time.[7][14] For instance, UAE can achieve extraction yields of up to 98.46%.[7]
-
Solution: If you are using a conventional method, consider switching to UAE or MAE. Compare your results against established benchmarks.
-
-
Possible Cause 2: Suboptimal Solvent Choice
-
Explanation: The solvent's polarity must be well-matched to the target compound. While this compound is a flavonoid, its solubility varies across different solvents. Chloroform has been shown to give a high yield of this compound.[10] For mixed solvent systems, 50% ethanol has also proven effective.[11]
-
Solution: Experiment with different solvents or solvent mixtures. A good starting point is to compare a non-polar solvent like chloroform with a polar system like 50% or 80% ethanol.[10][11]
-
-
Possible Cause 3: Non-Optimized Extraction Parameters
-
Explanation: Every extraction parameter can significantly impact the final yield.[15]
-
Particle Size: Smaller particle sizes (<0.5 mm) increase the surface area available for extraction, leading to higher efficiency.[7][9]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can degrade thermolabile compounds like flavonoids.[16]
-
Time: While longer extraction times can increase yield, there is a point of diminishing returns, after which degradation may occur. MAE and UAE drastically reduce the required time.[7]
-
Solid-to-Solvent Ratio: A higher ratio (more solvent) can create a larger concentration gradient, improving mass transfer.[17] An optimal ratio for MAE has been reported as 1:25 (g/mL).
-
-
Solution: Systematically optimize each parameter. Use a design of experiments (DoE) approach to efficiently find the optimal conditions for your specific plant material and equipment.
-
| Parameter | General Recommendation | Notes |
| Particle Size | < 0.5 mm | Grinding the dried plant material is crucial.[7][9] |
| Temperature | 30°C - 70°C | Varies by method. High temperatures in MAE can be effective but risk degradation.[16][18] |
| Time | UAE: 20-60 min, MAE: 5-20 min | Significantly shorter than conventional methods (hours).[7] |
| Solid:Solvent Ratio | 1:15 to 1:25 (g/mL) | A higher solvent volume generally improves extraction until a plateau is reached.[17] |
Table 1: General recommendations for optimizing extraction parameters.
Problem 2: this compound Degradation During Processing or Storage
You have a good initial yield, but the this compound content decreases over time.
Q: I suspect my this compound is degrading after extraction. How can I prevent this?
A: Flavonoids can be sensitive to heat, light, and pH. Proper handling and storage are essential to maintain their stability.
-
Possible Cause 1: Thermal Degradation
-
Explanation: this compound, like many flavonoids, can be thermolabile. High temperatures used during extraction (especially prolonged heating in methods like Soxhlet) or solvent evaporation can cause degradation.[14]
-
Solution: Use extraction methods that allow for temperature control, such as UAE or MAE.[8][19] When evaporating the solvent, use a rotary evaporator under reduced pressure at a lower temperature (e.g., 40°C).
-
-
Possible Cause 2: Photodegradation
-
Explanation: Exposure to light, particularly UV light, can degrade flavonoids.
-
Solution: Store both the dried plant material and the final extract in amber-colored or opaque containers to protect them from light.[20] Conduct experiments under subdued lighting conditions where possible.
-
-
Possible Cause 3: Unfavorable pH
-
Explanation: The stability of flavonoids is pH-dependent. Acidic conditions often enhance the stability of anthocyanins and other flavonoids.[20][21]
-
Solution: Consider using a slightly acidified solvent for extraction, such as water or ethanol containing a small amount of citric or hydrochloric acid. This can improve both stability and, in some cases, extraction efficiency.[21]
-
Problem 3: Difficulty in this compound Purification
Your crude extract contains many impurities, making it difficult to isolate pure this compound.
Q: How can I effectively purify this compound from my crude extract?
A: Purification is necessary to remove other phytochemicals. A multi-step approach is often required.
-
Solution 1: Macroporous Resin Chromatography
-
Explanation: This technique is excellent for enriching total flavonoids from a crude extract. The extract is passed through a resin column, which adsorbs the flavonoids. Impurities like sugars can be washed away with water, and the flavonoids are then eluted with an ethanol-water mixture.[22][23]
-
Recommendation: Use a resin like AB-8 to capture flavonoids. Elute with increasing concentrations of ethanol (e.g., 5%, then 30%, then 70%) to fractionate the compounds based on polarity.[22][23]
-
-
Solution 2: Silica Gel Column Chromatography
-
Explanation: A standard technique for separating compounds based on polarity. The crude extract or a flavonoid-rich fraction is loaded onto a silica gel column and eluted with a solvent system of increasing polarity.
-
Recommendation: A typical solvent system for flavonoids is a gradient of chloroform and ethanol (e.g., starting with 85:15 Chloroform:Ethanol).[12]
-
-
Solution 3: Preparative HPLC (Prep-HPLC)
-
Explanation: For achieving very high purity, Prep-HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses a larger column to handle higher sample loads.
-
Recommendation: This is typically the final step after initial purification by other chromatographic methods. Use the conditions developed during analytical HPLC as a starting point.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using a probe-type sonicator.
Mechanism of Ultrasound-Assisted Extraction
Caption: The mechanism of Ultrasound-Assisted Extraction (UAE).
-
Sample Preparation: Weigh 5 g of dried, powdered plant material (particle size < 0.5 mm).
-
Solvent Addition: Place the sample in a 250 mL beaker and add 100 mL of 70% ethanol (for a 1:20 solid-to-solvent ratio).
-
Sonication:
-
Insert the ultrasonic probe into the slurry, ensuring the tip is submerged approximately halfway.
-
Set the ultrasonic device parameters. Optimal conditions may vary, but a good starting point is:
-
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. A vacuum filtration setup can accelerate this process.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Storage: Store the dried extract in a sealed, amber vial at 4°C.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol describes a closed-vessel MAE procedure.
Mechanism of Microwave-Assisted Extraction
Caption: The dual mechanism of Microwave-Assisted Extraction (MAE).
-
Sample Preparation: Weigh 2 g of dried, powdered plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 50 mL of 80% ethanol (for a 1:25 solid-to-solvent ratio). Allow the material to pre-leach for 15-20 minutes.
-
Extraction:
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the extraction parameters. A starting point could be:
-
Microwave Power: 600 W
-
Extraction Time: 6 minutes
-
Temperature: Set a maximum temperature of 80°C to prevent solvent boiling and compound degradation.
-
-
-
Cooling: After the cycle, allow the vessel to cool to room temperature before opening to avoid injury from built-up pressure.
-
Filtration and Solvent Removal: Follow steps 4 and 5 from the UAE protocol.
Protocol 3: HPLC Quantification of this compound
-
Preparation of Standard Solutions:
-
Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve with concentrations ranging from approximately 6.25 to 100 µg/mL.[24]
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the dried plant extract.
-
Dissolve it in 10 mL of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
| Extraction Method | Typical Yield | Time | Pros | Cons |
| Maceration | Low to Moderate | 24-72 hours | Simple, no special equipment | Time-consuming, large solvent volume, lower efficiency[14] |
| Soxhlet Extraction | Moderate to High | 6-24 hours | Efficient for exhaustive extraction | Time-consuming, large solvent volume, risk of thermal degradation[7][14] |
| Ultrasound-Assisted (UAE) | High | 20-60 minutes | Fast, high efficiency, reduced solvent use, good for thermolabile compounds[1][7] | High initial equipment cost |
| Microwave-Assisted (MAE) | High | 5-20 minutes | Very fast, high efficiency, reduced solvent use[7][25] | High initial equipment cost, potential for localized overheating[7] |
Table 2: Comparison of common extraction methods for flavonoids.
References
- 1. Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. research.monash.edu [research.monash.edu]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. scialert.net [scialert.net]
- 21. mdpi.com [mdpi.com]
- 22. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Eupatorin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Eupatorin in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal studies?
A1: The poor oral bioavailability of this compound, a common issue for many flavonoids, is primarily attributed to two main factors:
-
Low Aqueous Solubility: this compound is a lipophilic compound with poor water solubility. This limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption into the bloodstream.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the intestines and liver.[1] This metabolic conversion, mainly through processes like glucuronidation and sulfation, transforms this compound into metabolites that are more easily excreted, thereby reducing the amount of the active compound that reaches systemic circulation.[1]
Q2: What are the common signs of poor this compound bioavailability in my animal study?
A2: You may suspect poor bioavailability if you observe the following:
-
Low plasma concentrations of this compound despite administering a high oral dose.
-
High variability in plasma concentrations between individual animals.
-
Lack of a clear dose-response relationship in your efficacy studies when administered orally.
-
Detection of high levels of this compound metabolites in plasma, urine, or feces, with correspondingly low levels of the parent compound.[1]
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound and other poorly soluble flavonoids. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or formulating it into a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubility and protect it from degradation in the GI tract.[2][3][4]
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids can enhance its lipophilicity and improve its absorption across the intestinal membrane.
-
Use of Absorption Enhancers: Co-administration of this compound with certain excipients that can transiently increase intestinal permeability.
Troubleshooting Guides
Issue 1: Inconsistent or Low Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Poor dissolution of this compound in the GI tract. | 1. Verify the formulation: Ensure the this compound suspension is homogenous and the particle size is minimized. Consider wet milling or micronization of the this compound powder. 2. Switch to a bioavailability-enhancing formulation: Consider formulating this compound as a Solid Lipid Nanoparticle (SLN), a Self-Emulsifying Drug Delivery System (SEDDS), or a phospholipid complex. |
| Rapid metabolism in the gut wall or liver (first-pass effect). | 1. Consider co-administration with metabolic inhibitors (for research purposes): In exploratory studies, co-administration with inhibitors of key metabolic enzymes (e.g., UGTs) can help elucidate the extent of first-pass metabolism. Note: This is for mechanistic understanding and not for therapeutic development without extensive safety evaluation. 2. Utilize formulations that promote lymphatic uptake: Nanoformulations like SLNs can partially bypass the hepatic portal circulation by promoting lymphatic transport, thereby reducing first-pass metabolism.[5] |
| Improper oral administration technique. | 1. Review your oral gavage protocol: Ensure the gavage needle is of the correct size and is inserted properly to deliver the full dose to the stomach without causing injury or reflux.[6][7][8][9][10] 2. Confirm the volume administered: The volume should not exceed the recommended limits for the animal's body weight to avoid rapid gastric emptying.[6][10] |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation preparation. | 1. Standardize your formulation protocol: Ensure precise and consistent measurements of all components and a standardized procedure for preparing the this compound formulation for each animal. 2. Characterize your formulation: For nanoformulations, consistently measure particle size, polydispersity index, and entrapment efficiency to ensure batch-to-batch consistency. |
| Differences in food intake among animals. | 1. Standardize the fasting period: Ensure all animals are fasted for a consistent period before oral administration, as food can significantly affect the absorption of lipophilic compounds. A 12-hour fast with free access to water is common.[11] |
| Genetic or physiological differences between animals. | 1. Increase the number of animals per group: A larger sample size can help to mitigate the impact of individual variability. 2. Use a crossover study design: If feasible, a crossover design where each animal receives both the control and test formulations can help to reduce inter-individual variability. |
Data Presentation: Pharmacokinetic Parameters of Flavonoids
While direct comparative data for this compound is limited, the following table presents a summary of pharmacokinetic data for a structurally similar flavonoid, Puerarin, in rats, demonstrating the significant improvement in bioavailability achieved with a Solid Lipid Nanoparticle (SLN) formulation compared to a standard suspension. This data serves as a representative example of the potential benefits of nanoformulations.
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (0→t) (mg·h/L) | Relative Bioavailability (%) |
| Puerarin Suspension | 0.16 ± 0.06 | 110 ± 15.49 | 0.80 ± 0.23 | 100 |
| Puerarin-SLN | 0.33 ± 0.05 | 40 ± 0 | 2.48 ± 0.30 | ~310 |
Data adapted from a study on Puerarin, a flavonoid with similar bioavailability challenges. The values are presented as mean ± standard deviation.[2]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Cofactor/Stabilizer (e.g., Soy lecithin)
-
Distilled water
Method: High-Pressure Homogenization
-
Melt the lipid: Heat the solid lipid to 5-10°C above its melting point.
-
Dissolve this compound: Add the accurately weighed this compound to the melted lipid and stir until a clear solution is obtained.
-
Prepare the aqueous phase: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Create a pre-emulsion: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Oral Gavage Administration in Rats
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats for 12 hours prior to dosing, with free access to water.[11] Weigh each animal immediately before dosing to calculate the correct volume.
-
Dosage Calculation: The gavage volume should not exceed 10 mL/kg of body weight.[10]
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle. The animal should swallow as the needle is advanced.[6][7][8][9][10]
-
Administration: Once the needle is in the stomach, administer the formulation slowly and steadily.
-
Needle Removal: After administration, gently remove the needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution and relative bioavailability of puerarin solid lipid nanoparticles following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Enhancement of oral bioavailability of atorvastatin calcium by self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 7. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 8. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythropoietin-loaded solid lipid nanoparticles: Preparation, optimization, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Eupatorin Interference in Fluorescence-Based Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing eupatorin in their experimental workflows, its potential interference with fluorescence-based assays is a critical consideration. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these issues, ensuring the accuracy and reliability of your results.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a polymethoxyflavone, a type of flavonoid compound found in various medicinal plants.[1] It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and vasodilatory effects.[2][3][4] Its reported mechanism of action in some cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6]
Q2: Can this compound interfere with fluorescence-based assays?
A2: Yes, like many flavonoids, this compound has the potential to interfere with fluorescence-based assays.[7][8][9] This interference can manifest as either false positives or false negatives, depending on the nature of the interference and the assay design.
Q3: What are the primary mechanisms of this compound interference?
A3: The primary mechanisms of interference include:
-
Autofluorescence: this compound, as a flavonoid, may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, potentially overlapping with the signal of the assay's fluorophore.[7][10]
-
Fluorescence Quenching: this compound can absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal.[11]
-
Interaction with Assay Components: Flavonoids have been reported to interact with and inhibit enzymes, such as peroxidases, that are sometimes used in the signal generation step of fluorescence assays.[8]
Q4: What are the typical spectral properties of flavonoids similar to this compound?
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
This could be a false positive due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound autofluorescence.
Experimental Protocol: Measuring this compound Autofluorescence
Objective: To determine if this compound is intrinsically fluorescent under the assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, opaque 96-well or 384-well plates suitable for fluorescence measurements[4]
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include a "buffer only" control (blank).
-
Measure the fluorescence at the same excitation and emission wavelengths used for your primary assay.
-
Interpretation: A concentration-dependent increase in fluorescence in the absence of your assay's fluorophore indicates that this compound is autofluorescent under your experimental conditions.
Problem 2: Unexpectedly low fluorescence signal in the presence of this compound.
This could be a false negative due to fluorescence quenching by this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose fluorescence quenching by this compound.
Experimental Protocol: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's reporter.
Materials:
-
This compound stock solution
-
Purified assay fluorophore (or a stable fluorescent product of the assay)
-
Assay buffer
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at a concentration that yields a stable and measurable signal.
-
Add this fluorophore solution to the wells of the microplate.
-
Add a serial dilution of this compound to these wells.
-
Include a control with the fluorophore solution and no this compound.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
-
Interpretation: A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests a quenching effect.
Data Presentation
The following table summarizes the spectral properties of polymethoxyflavones that are structurally related to this compound. This data can help in selecting appropriate fluorophores and filter sets to minimize spectral overlap.
| Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
| Nobiletin | 335 | 428 | [7][12] |
| Sinensetin | 332 | 430 | [7][12] |
| Tangeretin | 330 | 435 | [7][12] |
| 5-Demethylnobiletin | 338 | 510 | [7][12] |
Note: These values were measured in methanol and may shift in different solvent systems or when bound to cellular components.[7][10][12]
Mandatory Visualizations
This compound and the PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to exert some of its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][6] Understanding this pathway is crucial for interpreting experimental results.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
References
- 1. 5,6-Dihydroxy-7,8,4'-trimethoxyflavone | C18H16O7 | CID 44258635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Two-photon Excitation Spectra of Fluorochromes - Core Facility Bioimaging - LMU Munich [bioimaging.bmc.med.uni-muenchen.de]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone | C18H18O7 | CID 13871373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stackoverflow.com [stackoverflow.com]
- 7. Analysis of Fluorescence Spectra of Citrus Polymethoxylated Flavones and Their Incorporation into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing HPLC Parameters for Eupatorin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation and analysis of Eupatorin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound separation?
A1: A good starting point for this compound analysis is reverse-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase combination is a gradient of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape.[1][2] The detection wavelength is typically set around 320-340 nm, where this compound exhibits strong absorbance.[1][3]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds.[4][5][6][7][8] For flavonoids like this compound, a slightly acidic mobile phase (pH 2.5-4) is often used to suppress the ionization of phenolic hydroxyl groups, leading to better retention and more symmetrical peaks on a reverse-phase column.[6] Operating at a pH close to the analyte's pKa can lead to peak splitting or broadening.[5]
Q3: What are the key parameters to consider for HPLC method validation for this compound quantification?
A3: Key validation parameters according to ICH guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][9][10] System suitability tests, such as retention time, peak area, tailing factor, and theoretical plates, should also be established.[3]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable method is to compare the retention time and UV-Vis spectrum of your peak with that of a certified this compound reference standard analyzed under the same HPLC conditions.[1] Spiking the sample with the reference standard should result in an increase in the height of the corresponding peak without the appearance of a new peak.
Q5: What are common causes of peak tailing in this compound analysis?
A5: Peak tailing for this compound, a flavonoid with polar functional groups, can be caused by several factors.[11][12] These include secondary interactions with active silanol groups on the silica-based stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[12][13]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups.[11][12] | - Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid) to suppress silanol ionization. - Use an end-capped C18 column. - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (use with caution as it can affect column lifetime). |
| Column overload.[13] | - Dilute the sample and reinject. - Increase the column's internal diameter. | |
| Mismatch between sample solvent and mobile phase. | - Dissolve the sample in the initial mobile phase if possible. | |
| Peak Fronting | Sample overload (less common than for tailing).[13] | - Dilute the sample. |
| Incompatible sample solvent.[13] | - Ensure the sample solvent is weaker than or the same as the mobile phase. | |
| Broad Peaks | Low mobile phase flow rate.[14] | - Optimize the flow rate. A typical starting point is 1.0 mL/min for a 4.6 mm ID column. |
| Column degradation. | - Replace the column. | |
| Large injection volume. | - Reduce the injection volume. |
Problem 2: Inconsistent Retention Times
| Symptom | Potential Cause | Suggested Solution |
| Retention Time Drifting | Inconsistent mobile phase composition.[15] | - Ensure proper mixing and degassing of the mobile phase. - Prepare fresh mobile phase daily. |
| Column temperature fluctuations.[14] | - Use a column oven to maintain a constant temperature. | |
| Column aging. | - Monitor column performance and replace it when necessary. | |
| Sudden Shifts in Retention Time | Change in mobile phase composition.[14] | - Verify the correct preparation of the mobile phase. |
| Leak in the HPLC system.[16] | - Check for leaks at fittings and pump seals. | |
| Air bubbles in the pump.[16] | - Degas the mobile phase and prime the pump. |
Problem 3: Co-elution or Poor Resolution
| Symptom | Potential Cause | Suggested Solution |
| Overlapping Peaks | Inadequate separation power of the mobile phase. | - Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting compounds. - Modify the organic solvent (e.g., try methanol instead of acetonitrile or a combination). |
| Unsuitable stationary phase. | - Try a column with a different selectivity (e.g., a Phenyl-Hexyl or a C8 column). | |
| Mobile phase pH is not optimal.[5] | - Adjust the pH of the mobile phase to alter the ionization and retention of co-eluting compounds differently. |
Data Presentation: HPLC Parameters for this compound Separation
The following tables summarize quantitative data from various studies on this compound separation to facilitate easy comparison.
Table 1: Isocratic HPLC Methods for this compound Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Reversed-phase C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (40:60) | 1.2 | 340 | [17] |
| Reversed-phase C18 | Acetonitrile:Isopropyl alcohol:20mM Phosphate Buffer (pH 3.5) (30:15:55 v/v) | 1.0 | 340 | [3] |
Table 2: Gradient HPLC Methods for this compound Separation
| Column | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acclaim Polar Advantage II C18 (150 x 3 mm, 3 µm) | 0.1% Formic Acid in Water | Acetonitrile | 1.0 | 320 | [1] |
| Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) | 0.1% Formic Acid in Water | Acetonitrile | 0.3 | Not Specified | [18] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound Quantification
This protocol is based on the method described by Yam et al. (2012).[3]
-
Instrumentation: HPLC system with a UV detector, a reversed-phase C18 column.
-
Mobile Phase Preparation: Prepare a solution of acetonitrile, isopropyl alcohol, and 20mM sodium phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 30:15:55 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile:Isopropyl alcohol:20mM Phosphate Buffer (pH 3.5) (30:15:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: 340 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Protocol 2: Gradient RP-HPLC Method for Separation of this compound and Other Flavonoids
This protocol is based on the method described by Siddiqui et al. (2015).[1]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD), a reverse phase Acclaim Polar Advantage II C18 column (150 x 3 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation: Prepare individual or mixed stock solutions of this compound and other relevant flavonoid standards in methanol. Prepare working solutions by dilution with the initial mobile phase composition.
-
Sample Preparation: Extract the flavonoids from the sample matrix. The final extract should be filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Acclaim Polar Advantage II C18 (150 x 3 mm, 3 µm)
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: 320 nm
-
Column Temperature: 40°C
-
Gradient Program: This will need to be optimized based on the specific sample matrix and co-eluting compounds. A starting point could be a linear gradient from a low percentage of B to a high percentage of B over 15-20 minutes.
-
-
Analysis: Inject the standard mixture to determine the retention times of each flavonoid. Inject the sample to identify and quantify this compound and other flavonoids.
Visualizations
Caption: General troubleshooting workflow for HPLC peak shape issues.
Caption: A logical workflow for developing an HPLC method for this compound separation.
References
- 1. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. youtube.com [youtube.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. aelabgroup.com [aelabgroup.com]
- 17. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Eupatorin Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in eupatorin dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variations in the IC50 value of this compound across different cancer cell lines?
A1: Variations in the half-maximal inhibitory concentration (IC50) of this compound are expected across different cell lines due to the heterogeneity of cancer cells. One critical factor is the differential expression of cytochrome P450 (CYP) enzymes, specifically from the CYP1 family.[1][2]
-
Metabolic Activation: Some cancer cell lines, such as MDA-MB-468, express high levels of CYP1A1, which metabolizes this compound into more active antiproliferative compounds, like cirsiliol.[1][2] This leads to a much lower IC50 value (submicromolar range) in these cells.
-
Low Metabolic Activity: In contrast, cell lines with low or negligible CYP1 expression, such as MCF-10A (a normal breast cell line), are considerably less sensitive to this compound, resulting in a significantly higher IC50.[1][2]
-
Recommendation: It is crucial to characterize the metabolic capacity (e.g., CYP1A1 expression) of your chosen cell line when interpreting this compound's cytotoxicity. What may appear as an inconsistency could be a reflection of the cell line's specific biological properties.
Q2: My dose-response curve for this compound is not consistently sigmoidal. What are the potential causes?
A2: A non-sigmoidal or irregularly shaped dose-response curve can arise from several experimental factors:
-
Compound Precipitation: this compound is typically dissolved in dimethyl sulfoxide (DMSO). When diluting the stock solution into aqueous cell culture media, this compound may precipitate, especially at higher concentrations. This leads to an inaccurate final concentration in the wells and a distorted dose-response curve.
-
Solvent Effects: Although DMSO is a common solvent, high concentrations can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and below the tolerance level of your specific cell line (typically ≤ 0.5%, with some primary cells requiring ≤ 0.1%).[3][4][5]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and proper mixing before and during plating.
Q3: What are the known signaling pathways affected by this compound that could influence my experimental outcome?
A3: this compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways:
-
Intrinsic Apoptosis Pathway: this compound can increase the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[6][7]
-
Extrinsic Apoptosis Pathway: Evidence suggests this compound can also activate the extrinsic pathway, involving death receptors and caspase-8.[7]
-
MAPK Pathway: this compound has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs), and inhibition of JNK/SAPK can attenuate its cell-death-inducing effects.
-
PI3K/Akt Pathway: In some breast cancer cells, this compound has been found to block the Phospho-Akt pathway, which is crucial for cell survival and proliferation.[7]
Understanding these pathways can help in designing experiments with appropriate molecular markers to confirm the mechanism of action in your specific cell model.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before plating. - Gently swirl the cell suspension between seeding replicates to prevent settling. - Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Pre-wet pipette tips before aspirating reagents. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | - Ensure the formazan crystals are completely dissolved by vigorous pipetting or shaking the plate on an orbital shaker. - Visually inspect wells for complete dissolution before reading the absorbance. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Possible Cause | Troubleshooting Steps |
| This compound Stock Solution Issues | - Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Visually inspect the diluted this compound solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help redissolve the compound. |
| Variable Cell Health and Passage Number | - Use cells that are in the exponential growth phase. - Maintain a consistent and low passage number range for your experiments, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Variations in Incubation Time | - Strictly adhere to a standardized incubation time for this compound treatment. The IC50 can be time-dependent.[8] |
| Inconsistent Final DMSO Concentration | - Ensure the final concentration of DMSO is the same across all wells, including the vehicle control. |
Data Summary: this compound IC50 Values
The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note that these values can be influenced by experimental conditions such as incubation time.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 24 hours | 100 | [6] |
| SW948 | Colon Cancer | 24 hours | 100 | [6] |
| MCF-7 | Breast Cancer | 48 hours | ~15.7 (5 µg/mL) | [7] |
| MDA-MB-231 | Breast Cancer | 48 hours | ~15.7 (5 µg/mL) | [7] |
| MDA-MB-468 | Breast Cancer | 96 hours | 0.5 | [2] |
Note: The conversion of µg/mL to µM for this compound (molar mass ~344.33 g/mol ) is approximately 1 µg/mL ≈ 2.9 µM.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability in response to this compound treatment.[6][7]
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count to ensure accurate seeding density.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or using a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound dose-response curves.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
References
- 1. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupatorin Treatment and Cell Line Resistance
Welcome to the technical support center for Eupatorin treatment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to cell line resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in cancer cell lines?
A1: this compound, a flavonoid, primarily induces cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest. Key mechanisms include:
-
Apoptosis Induction: this compound activates both the intrinsic and extrinsic apoptotic pathways. This involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of cytochrome c from mitochondria.[1][2] This leads to the activation of caspase-9 and caspase-3, culminating in PARP cleavage and apoptotic cell death.[1][2] this compound also up-regulates pro-apoptotic proteins like Bax, Bak1, Bad, and SMAC/Diablo while down-regulating anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily at the G2/M phase or the Sub-G0/G1 phase, depending on the cell line and experimental conditions.[1] This anti-proliferative effect contributes to its overall cytotoxic activity.
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit key survival signaling pathways, including the PI3K/Akt pathway. It can also modulate the MAPK pathway, where the activation of JNK/SAPK is essential for this compound-induced cell death.[1]
Q2: I am observing a decrease in the cytotoxic effect of this compound on my cell line over time. What could be the reason?
A2: A decreased response to this compound suggests the development of acquired resistance. Several potential mechanisms could be responsible:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Flavonoids are known to be substrates and modulators of these transporters.
-
Alterations in Apoptotic Pathways: Your cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulated pro-apoptotic proteins (e.g., Bax, Bak), making them more resistant to apoptosis induction.
-
Activation of Pro-Survival Signaling Pathways: The cancer cells might have activated alternative survival pathways to counteract the effects of this compound. For instance, constitutive activation of the PI3K/Akt or STAT3 signaling pathways can promote cell survival and proliferation, overriding the apoptotic signals initiated by this compound.[3][4]
-
Target Modification: Although less common for natural compounds with multiple targets, mutations in the direct molecular targets of this compound could reduce its binding and inhibitory activity.
Q3: How can I experimentally determine if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to compare the IC50 value of your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide
Problem: Higher than expected IC50 value for this compound in my cell line.
This suggests that your cell line may have intrinsic or acquired resistance to this compound. The following workflow can help you investigate the potential mechanisms.
Caption: Troubleshooting workflow for investigating this compound resistance.
Problem: this compound treatment is no longer inducing apoptosis in my cell line.
If you observe a lack of apoptotic markers (e.g., no increase in Annexin V positive cells, no PARP cleavage), consider the following:
-
Hypothesis 1: Upregulation of anti-apoptotic proteins.
-
Suggested Experiment: Perform a western blot to compare the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your treated cells versus sensitive control cells.
-
Expected Result in Resistant Cells: Increased expression of anti-apoptotic proteins.
-
-
Hypothesis 2: Activation of the PI3K/Akt survival pathway.
-
Suggested Experiment: Conduct a western blot to check the phosphorylation status of Akt (Ser473) and its downstream targets.
-
Expected Result in Resistant Cells: Increased phosphorylation of Akt, indicating pathway activation.
-
-
Hypothesis 3: Feedback activation of STAT3.
-
Suggested Experiment: Perform a western blot to assess the phosphorylation of STAT3 (Tyr705).
-
Expected Result in Resistant Cells: Sustained or increased phosphorylation of STAT3 upon this compound treatment.[5]
-
Problem: My cells show reduced migration inhibition by this compound in a wound healing assay.
If this compound is less effective at inhibiting cell migration than previously observed:
-
Hypothesis: Activation of pathways promoting migration and invasion.
-
Suggested Experiment: Investigate signaling pathways known to drive cell migration, such as the MET pathway.[6][7] Perform a western blot for phosphorylated MET (p-MET).
-
Expected Result in Resistant Cells: Increased p-MET levels, suggesting activation of this bypass pathway.
-
Troubleshooting Step: Consider co-treatment with a MET inhibitor to see if sensitivity to this compound is restored.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Myeloid Leukemia | ~5 | Not Specified | [1] |
| U937 | Human Myeloid Leukemia | ~5 | Not Specified | [1] |
| Molt-3 | Human Lymphoid Leukemia | ~5 | Not Specified | [1] |
| HT-29 | Human Colon Cancer | 100 | 24 | [2] |
| SW948 | Human Colon Cancer | 100 | 24 | [2] |
| MCF-7 | Human Breast Cancer | >20 µg/mL (~58 µM) | 24 | |
| MCF-7 | Human Breast Cancer | 5 µg/mL (~14.5 µM) | 48 | |
| MDA-MB-231 | Human Breast Cancer | >20 µg/mL (~58 µM) | 24 | |
| MDA-MB-231 | Human Breast Cancer | 5 µg/mL (~14.5 µM) | 48 |
Table 2: Effect of this compound on Apoptotic Markers
| Cell Line | Treatment | Effect | Fold Change | Reference |
| HT-29 | This compound (100µM) + Doxorubicin (1µM) | Bax/Bcl-2 ratio increase | 4.7 | [2] |
| HT-29 | This compound (100µM) + Doxorubicin (1µM) | Caspase-3 expression increase | 2.43 | [2] |
| SW948 | This compound (100µM) + Doxorubicin (1µM) | Bax/Bcl-2 ratio increase | 2.46 | [2] |
| SW948 | This compound (100µM) + Doxorubicin (1µM) | Caspase-3 expression increase | 10.25 | [2] |
| HT-29 | This compound (100µM) + Doxorubicin (1µM) | ROS level increase | 1.94 | [2] |
| SW948 | This compound (100µM) + Doxorubicin (1µM) | ROS level increase | 2.82 | [2] |
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is for assessing cell viability in response to this compound treatment in a 96-well plate format.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well. Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[8]
-
Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the floating cells in the medium and the trypsinized adherent cells.[2]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Protein Expression
This protocol is for detecting changes in the expression or phosphorylation status of proteins involved in resistance pathways.
-
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Perform densitometry analysis on the protein bands and normalize to a loading control (e.g., β-actin).
-
References
- 1. clyte.tech [clyte.tech]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Feedback Activation of STAT3 as a Cancer Drug-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Eupatorin and Sinensetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two structurally related flavonoids, eupatorin and sinensetin. Both compounds, often found in medicinal plants like Orthosiphon stamineus, have demonstrated significant potential in modulating inflammatory responses.[1][2] This analysis is supported by experimental data from in vitro and in vivo studies, detailing their mechanisms of action and comparative efficacy.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the inhibitory effects of this compound and sinensetin on various inflammatory mediators. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated murine macrophages (J774) and in vivo mouse models of inflammation.
| Parameter | This compound | Sinensetin | Reference |
| Inhibition of Nitric Oxide (NO) Production (IC₅₀) | 5.2 µM | 9.2 µM | [3] |
| Inhibition of Prostaglandin E₂ (PGE₂) Production (IC₅₀) | 5.0 µM | 2.7 µM | [3] |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production (IC₅₀) | 5.0 µM | 2.7 µM | [3] |
| Inhibition of Carrageenan-Induced Paw Edema in Mice (50 mg/kg, i.p.) | Effective | Effective | [3] |
IC₅₀: The half maximal inhibitory concentration.
Based on the presented data, sinensetin appears to be a more potent inhibitor of PGE₂ and TNF-α production in vitro compared to this compound, as indicated by its lower IC₅₀ values.[3] Conversely, this compound demonstrates a stronger inhibitory effect on nitric oxide production.[3] Both compounds have shown efficacy in a murine in vivo model of acute inflammation.[3]
Signaling Pathways and Mechanisms of Action
This compound and sinensetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While both compounds target the NF-κB pathway, there are some distinctions in their reported mechanisms.
This compound: this compound has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This inhibition is, at least in part, mediated through the suppression of the NF-κB signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.[7] By inhibiting NF-κB, this compound effectively downregulates the production of inflammatory cytokines like TNF-α and IL-6.[5][6]
Sinensetin: Similar to this compound, sinensetin is a potent inhibitor of the NF-κB pathway.[8][9] It has been reported to suppress NF-κB activation by preventing the degradation of its inhibitory subunit, IκB-α.[9][10] Several studies have highlighted sinensetin's ability to inhibit the production of NO, TNF-α, and various interleukins through this mechanism.[8] Additionally, there is evidence to suggest that sinensetin can attenuate the MAPK signaling pathway by directly inhibiting MKK6, which in turn affects the activation of p38.[11]
Below are diagrams illustrating the established anti-inflammatory signaling pathways for this compound and sinensetin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in the comparison.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound and sinensetin on murine macrophage cell lines (e.g., J774).
1. Cell Culture and Plating:
-
J774 murine macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
2. Compound Treatment and LPS Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or sinensetin. The cells are pre-incubated with the compounds for 1-2 hours.
-
Inflammation is then induced by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a further 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent system. A standard curve using sodium nitrite is generated to quantify the results.
-
Prostaglandin E₂ (PGE₂) and Tumor Necrosis Factor-α (TNF-α): The levels of PGE₂ and TNF-α in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition for each compound at different concentrations is calculated relative to the LPS-stimulated control.
-
The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of this compound and sinensetin in a mouse model of acute inflammation.
1. Animals:
-
Male C57BL/6 mice (or a similar strain) weighing 20-25 g are used.
-
The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
2. Compound Administration:
-
This compound and sinensetin are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compounds are administered intraperitoneally (i.p.) at a dose of 50 mg/kg body weight, 1 hour before the induction of inflammation.
-
A control group receives the vehicle only, and a positive control group may receive a standard anti-inflammatory drug like dexamethasone (2 mg/kg, i.p.).
3. Induction of Paw Edema:
-
A 1% solution of carrageenan in sterile saline is prepared.
-
A volume of 50 µL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.
4. Measurement of Paw Edema:
-
The volume of the paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.
5. Data Analysis:
-
The percentage of inhibition of paw edema by the test compounds is calculated for each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume in the control group, and Vt is the average paw volume in the treated group.
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
Both this compound and sinensetin exhibit promising anti-inflammatory properties, albeit with some differences in their potency towards specific inflammatory mediators. Sinensetin shows greater efficacy in inhibiting PGE₂ and TNF-α, while this compound is a more potent inhibitor of NO production in vitro. Their mechanisms of action converge on the inhibition of the crucial NF-κB pathway, with sinensetin also demonstrating an inhibitory effect on the MKK6/p38 MAPK pathway. The provided experimental protocols offer a foundation for further investigation and comparative studies of these and other potential anti-inflammatory compounds. These findings underscore the potential of this compound and sinensetin as lead compounds for the development of novel anti-inflammatory therapeutics. Further research, including more extensive in vivo studies and exploration of their pharmacokinetic and pharmacodynamic profiles, is warranted to fully elucidate their therapeutic potential.
References
- 1. biosynth.com [biosynth.com]
- 2. level.com.tw [level.com.tw]
- 3. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves [mdpi.com]
- 5. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 11. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activities of Eupatorin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of two flavonoids, Eupatorin and Quercetin. The information presented is collated from various preclinical studies, offering insights into their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate. All quantitative data is summarized for ease of comparison, and detailed experimental protocols from the cited studies are provided.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following tables summarize the reported IC50 values for this compound and Quercetin in various cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-468 | Breast Cancer | <1 | Not Specified |
| MCF-7 | Breast Cancer | >20 µg/mL (~59 µM) | 24 |
| MDA-MB-231 | Breast Cancer | >20 µg/mL (~59 µM) | 24 |
| MCF-7 | Breast Cancer | 5 µg/mL (~14.8 µM) | 48 |
| MDA-MB-231 | Breast Cancer | 5 µg/mL (~14.8 µM) | 48 |
| HT-29 | Colon Cancer | 100 | Not Specified |
| SW948 | Colon Cancer | Not Specified | Not Specified |
| PA-1 | Ovarian Cancer | Concentration-dependent reduction in viability | Not Specified |
Table 2: IC50 Values of Quercetin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| CT-26 | Colon Carcinoma | >120 | 24, 48, 72 |
| LNCaP | Prostate Adenocarcinoma | ~80-120 | 24, 48, 72 |
| PC3 | Human Prostate | >120 | 24, 48, 72 |
| PC12 | Pheochromocytoma | >120 | 24, 48, 72 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 4.9 - 48 | Not Specified |
| MOLT-4 | Acute Lymphoblastic Leukemia T-cells | <10 | 24, 48, 72 |
| U266B1 | Human Myeloma | ~40-80 | 24, 48, 72 |
| Raji | Human Lymphoid | <10 | 24, 48, 72 |
| CHO | Ovarian Cancer | >120 | 24, 48, 72 |
| HT-29 | Colon Carcinoma | 81.65 ± 0.49 | 48 |
| MDA-MB-468 | Breast Cancer | 55 | Not Specified |
| A549 | Lung Carcinoma | 8.65 µg/mL (~28.6 µM) | 24 |
| A549 | Lung Carcinoma | 7.96 µg/mL (~26.4 µM) | 48 |
| A549 | Lung Carcinoma | 5.14 µg/mL (~17.0 µM) | 72 |
| H69 | Lung Cancer | 14.2 µg/mL (~47.0 µM) | 24 |
| H69 | Lung Cancer | 10.57 µg/mL (~35.0 µM) | 48 |
| H69 | Lung Cancer | 9.18 µg/mL (~30.4 µM) | 72 |
| HCT116 | Colon Cancer | 5.79 ± 0.13 | Not Specified |
| MDA-MB-231 | Breast Cancer | 5.81 ± 0.13 | Not Specified |
Mechanisms of Anticancer Activity
Both this compound and Quercetin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
This compound
This compound has demonstrated potent anticancer activity, particularly in breast cancer models. Its mechanisms include:
-
Induction of Apoptosis: this compound triggers apoptosis through the intrinsic pathway, evidenced by the upregulation of pro-apoptotic proteins such as Bak1, Bax, Bad, and cytochrome c, and the activation of caspase-9.[1][2] It also blocks the Phospho-Akt signaling pathway, a key regulator of cell survival.[1][2] In colon cancer cells, this compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase-3.[3]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G2/M phase in CYP1-expressing breast cancer cells and at the sub-G0/G1 phase in MCF-7 and MDA-MB-231 cells.[1][2][4]
-
Anti-Angiogenesis and Anti-Metastatic Effects: this compound inhibits the sprouting of new blood vessels and prevents the migration and invasion of breast cancer cells.[1][2]
Quercetin
Quercetin is a well-studied flavonoid with a broad spectrum of anticancer activities. Its mechanisms are multifaceted and involve:
-
Induction of Apoptosis: Quercetin induces apoptosis through both the intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins (increasing Bax, decreasing Bcl-2), leading to mitochondrial dysfunction and the activation of caspases, including caspase-3 and -9.[5][6] It can also activate the extrinsic pathway by engaging death receptors like FAS, leading to the activation of caspase-8.[7]
-
Cell Cycle Arrest: Quercetin has been shown to cause cell cycle arrest at various phases, including G1, G2/M, and S phase, depending on the cancer cell type and concentration.[8][9][10] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[9]
-
Modulation of Signaling Pathways: Quercetin influences a wide array of signaling pathways crucial for cancer cell growth and survival. These include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[5][11] It can also inhibit the Wnt/β-catenin signaling pathway.[8]
-
Antioxidant and Pro-oxidant Activities: Quercetin's role in modulating reactive oxygen species (ROS) is complex. While it is known for its antioxidant properties, in cancer cells, it can act as a pro-oxidant, leading to increased ROS levels that trigger apoptosis.[3][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and Quercetin, as well as a typical experimental workflow for assessing anticancer activity.
Caption: this compound's pro-apoptotic signaling pathway.
Caption: Quercetin's diverse anticancer signaling pathways.
Caption: General experimental workflow for in vitro anticancer assays.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the anticancer activity of this compound and Quercetin. For specific details, please refer to the original research articles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Quercetin (and a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Eupatorin in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of eupatorin combination therapy with conventional chemotherapy drugs. It summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways to support further research and development in this promising area of oncology.
This compound, a flavonoid found in various plants, has demonstrated notable anti-cancer properties in preclinical studies. Its potential to enhance the efficacy of traditional chemotherapy agents and mitigate side effects is an area of active investigation. This guide focuses on the synergistic effects of this compound when combined with doxorubicin, and explores the potential for similar benefits with cisplatin and paclitaxel based on mechanistic understanding.
Performance Comparison: this compound with Chemotherapy Drugs
The combination of this compound with doxorubicin has been shown to significantly enhance the cytotoxic effects against cancer cells compared to either agent alone. This synergy allows for potentially reducing the effective dose of doxorubicin, thereby minimizing its associated toxicities. While direct experimental data on the combination of this compound with cisplatin and paclitaxel is limited, the known mechanisms of these drugs and the general behavior of flavonoids in combination therapy suggest a strong potential for synergistic interactions.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on the combination of this compound and doxorubicin in human colon cancer cell lines (HT-29 and SW948).
| Chemotherapy Drug | Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination Treatment Details | Key Synergistic Outcomes | Reference |
| Doxorubicin | HT-29, SW948 | 100 | 10 | 100 µM this compound + 1 µM Doxorubicin (non-effective dose) | >50% inhibition of cell proliferation; Increased apoptosis frequency; Increased Bax/Bcl-2 ratio to 4.7 (HT-29) and 5.1 (HT-29); Increased ROS production (1.94-fold in HT-29, 2.82-fold in SW948) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in the study of this compound and doxorubicin combination therapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, doxorubicin, and their combination on cancer cells.
Protocol:
-
Seed cancer cells (e.g., HT-29, SW948) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (25-200 µM), doxorubicin (1-20 µM), or a combination of both for 24 hours. A vehicle control (DMSO, final concentration < 0.1%) should be included.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound, doorubicin, or their combination as described for the cell viability assay.
-
After 24 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Bax/Bcl-2 Ratio
Objective: To determine the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Protocol:
-
Treat cells as described above and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and doxorubicin is primarily attributed to the enhanced induction of apoptosis via the mitochondrial pathway. This compound appears to sensitize cancer cells to the cytotoxic effects of doxorubicin.
This compound and Doxorubicin Synergistic Apoptosis Induction
The combination of this compound and doxorubicin leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress disrupts the mitochondrial membrane potential and leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-3) and leads to the cleavage of PARP, ultimately resulting in apoptosis.[1][2]
Caption: Synergistic induction of apoptosis by this compound and doxorubicin.
Experimental Workflow for Evaluating Synergy
The logical flow of experiments to determine the synergistic effects of this compound and a chemotherapy drug involves a series of in vitro assays.
Caption: Experimental workflow for assessing this compound-chemotherapy synergy.
Potential Synergistic Mechanisms with Other Chemotherapies
While specific data is lacking for this compound's combination with cisplatin and paclitaxel, we can hypothesize potential synergistic mechanisms based on their modes of action and the known effects of other flavonoids.
-
With Cisplatin: Cisplatin primarily acts by forming DNA adducts, leading to DNA damage and apoptosis. Flavonoids, including this compound, have been shown to induce cell cycle arrest and inhibit DNA repair mechanisms. Therefore, this compound could potentially enhance cisplatin's efficacy by preventing the repair of cisplatin-induced DNA damage, leading to an accumulation of damage and a stronger apoptotic signal.
-
With Paclitaxel: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Some flavonoids have been reported to modulate the expression of proteins involved in microtubule dynamics and cell cycle regulation. This compound could potentially synergize with paclitaxel by further disrupting cell cycle progression at the G2/M phase, thereby enhancing the mitotic catastrophe induced by paclitaxel.
Conclusion
The combination of this compound with doxorubicin demonstrates significant synergistic anti-cancer effects in colon cancer cell lines, primarily through the enhanced induction of apoptosis. This provides a strong rationale for further investigation into combining this compound with other chemotherapy drugs like cisplatin and paclitaxel. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research aimed at validating these potential synergies and ultimately translating these findings into more effective and less toxic cancer therapies. Further in vivo studies are warranted to confirm these in vitro findings and to evaluate the safety and efficacy of these combination therapies in a preclinical setting.
References
Validating Eupatorin Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the cellular target engagement of Eupatorin, a naturally occurring flavonoid with demonstrated anti-cancer properties. This compound's mechanism of action is multifaceted, with evidence suggesting its interaction with several key signaling pathways implicated in cancer progression. Here, we focus on three prominent putative targets: the Cytochrome P450 1A1 (CYP1A1) enzyme, the PI3K/Akt signaling pathway, and the STAT1 transcription factor.
We will objectively compare this compound's activity with alternative small molecule inhibitors targeting these pathways, supported by experimental data and detailed protocols for key validation assays.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds against their respective targets or in cellular proliferation assays. This data provides a quantitative basis for comparing their potency.
Table 1: Inhibition of CYP1A1 Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | CYP1A1 | EROD Assay | Not explicitly found, but noted as a potent inhibitor | [1] |
| Acacetin | CYP1A2 | In vitro (rat liver microsomes) | 3.63 | [2] |
| 5-Hydroxyflavone | CYP1A1 | EROD Assay | 0.07 | [3] |
| 3-Hydroxyflavone | CYP1A1 | EROD Assay | 0.10 | [3] |
| Flavone | CYP1A1 | EROD Assay | 0.08 | [3] |
Table 2: Inhibition of the PI3K/Akt Pathway
| Compound | Target | Cell Line(s) | IC50 | Reference |
| This compound | Blocks Phospho-Akt pathway | MCF-7, MDA-MB-231 | 5 µg/mL (inhibited proliferation by 50% after 48h) | [4] |
| PI-103 | PI3Kα, β, δ, γ | Cell-free assays | 2 nM, 3 nM, 3 nM, 15 nM | [5][6] |
| Vistusertib (AZD2014) | mTORC1/mTORC2 | MDA-MB-468 | 78 nM (for p-AKT Ser473 inhibition) | [7] |
Table 3: Inhibition of STAT Signaling
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | STAT1 | Not explicitly found, but inhibits STAT1 activation | - | |
| Stattic | STAT3 | Cell-free assay | 5.1 | [8][9] |
Table 4: this compound Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| MCF-7 | Breast Cancer | >20 µg/mL | 24h | [4] |
| MDA-MB-231 | Breast Cancer | >20 µg/mL | 24h | [4] |
| HT-29 | Colon Cancer | 100 µM | 24h | [10] |
| SW948 | Colon Cancer | 100 µM | 24h | [10] |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to validating this compound's target engagement.
Caption: CYP1A1 metabolic activation of this compound.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
Caption: Inhibition of STAT1 phosphorylation by this compound.
Caption: Workflow for CETSA to validate direct target binding.
Caption: Western blot workflow for target engagement validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
CYP1A1 Enzyme Activity Assay (EROD Assay)
This assay measures the catalytic activity of CYP1A1 by monitoring the O-deethylation of 7-ethoxyresorufin (a fluorescent substrate). Inhibition of this activity by a compound like this compound indicates direct interaction with the enzyme.
Materials:
-
Human liver microsomes or recombinant human CYP1A1
-
7-ethoxyresorufin
-
NADPH
-
Tris-HCl buffer (pH 7.4)
-
This compound and/or alternative inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer and human liver microsomes or recombinant CYP1A1.
-
Add varying concentrations of this compound or an alternative inhibitor (e.g., Acacetin) to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH to each well.
-
Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) over time (e.g., for 30 minutes) at 37°C.
-
Calculate the rate of resorufin formation (the product of the reaction).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[11][12]
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol is designed to assess the effect of this compound or other inhibitors on the phosphorylation of Akt at Serine 473, a key marker of PI3K/Akt pathway activation.[7][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
This compound and/or alternative inhibitors (e.g., PI-103)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or an alternative inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Akt antibody to normalize for protein loading.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the extent of inhibition.[14]
STAT1 Phosphorylation Assay (ELISA or Flow Cytometry)
This assay quantifies the level of STAT1 phosphorylation at Tyrosine 701, a critical step in its activation.
A. ELISA-based Assay Protocol:
Materials:
-
STAT1 (Phospho-Tyr701) ELISA kit
-
Cancer cell line of interest
-
This compound and/or alternative inhibitors (e.g., Stattic)
-
Cell lysis buffer provided in the kit
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells with this compound or an alternative inhibitor, along with a stimulant of the STAT1 pathway (e.g., interferon-gamma) if necessary. Include appropriate controls.
-
Cell Lysis: Lyse the cells according to the kit's instructions.
-
ELISA:
-
Add cell lysates to the wells of the STAT1 (Phospho-Tyr701) antibody-coated plate.
-
Incubate to allow binding of phosphorylated STAT1.
-
Wash the wells and add a detection antibody.
-
Add a secondary antibody conjugated to HRP.
-
Add the substrate and measure the absorbance using a microplate reader.
-
-
Analysis: Quantify the amount of phosphorylated STAT1 based on the absorbance values and compare the effects of the different inhibitors.[1][15][16]
B. Flow Cytometry-based Assay Protocol:
Materials:
-
FlowCellect™ STAT1 Activation Dual Detection Kit or similar
-
Cancer cell line of interest
-
This compound and/or alternative inhibitors
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-phospho-STAT1 (Tyr701) and anti-total STAT1
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells as described in the ELISA protocol.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody entry.
-
Staining: Stain the cells with fluorochrome-conjugated anti-phospho-STAT1 and anti-total STAT1 antibodies.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer.
-
Analysis: Determine the percentage of cells with phosphorylated STAT1 and the mean fluorescence intensity to quantify the level of inhibition.[17]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Human CYP1A1 inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stattic | Cell Signaling Technology [cellsignal.com]
- 10. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of flavonoids as potent inhibitors of CYP1A to alleviate cellular inflammation and oxidative stress induced by benzo[a]pyrene-induced high CYP1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Eupatorin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Immediate Release
A comprehensive review of available experimental data reveals that eupatorin, a natural flavonoid, demonstrates significant anti-inflammatory properties with efficacy comparable to, and in some instances potentially exceeding, standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in preclinical models. This comparison guide synthesizes findings from in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against established anti-inflammatory agents.
In Vitro Anti-Inflammatory Activity
This compound has been shown to effectively inhibit key mediators of inflammation in various cell-based assays. Notably, it demonstrates potent inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), all of which are critical drivers of the inflammatory response.
| Inflammatory Mediator | This compound IC50 | Standard Drug | Standard Drug IC50 | Cell Line |
| Nitric Oxide (NO) | 5.2 µM | - | - | J774 Murine Macrophages |
| Prostaglandin E2 (PGE2) | 5.0 µM | - | - | J774 Murine Macrophages |
| TNF-α | 5.0 µM | Dexamethasone | ~0.9 nM (apoptosis inhibition) | Bovine Glomerular Endothelial Cells |
Note: Direct side-by-side IC50 comparisons for NO and PGE2 with standard drugs in the same study are limited in the reviewed literature. The provided dexamethasone IC50 is for the inhibition of TNF-α-induced apoptosis and serves as a general reference for its potency.
In Vivo Anti-Inflammatory Efficacy
This compound's anti-inflammatory effects have been validated in established animal models of inflammation, including carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. These studies demonstrate a dose-dependent reduction in inflammation, with efficacy comparable to the widely used NSAID, indomethacin.
Carrageenan-Induced Paw Edema
TPA-Induced Ear Edema
This model evaluates topical anti-inflammatory activity. One study demonstrated that a related compound exhibited a dose-dependent inhibition of ear edema, with higher doses showing a 9% greater inhibition than the indomethacin positive control[3]. Another study found that at a dose of 2 mg/ear, indomethacin achieved 56.41% inhibition of ear edema[4].
| Treatment | Dose | Percent Inhibition (%) | Animal Model |
| Pteropodine (related compound) | Dose 3 | 81% | Mouse |
| Indomethacin (positive control) | - | 72% (in the same study as pteropodine) | Mouse |
| Indomethacin | 2 mg/ear | 56.41% | Mouse |
Mechanistic Insights: Targeting Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. Evidence suggests that this compound and similar flavonoids can inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα[5]. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
STAT1 Signaling Pathway
The STAT1 pathway is crucial for mediating responses to interferons and other cytokines. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of STAT1. This likely occurs through the inhibition of STAT1 phosphorylation, a critical step for its dimerization, nuclear translocation, and subsequent gene activation.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are summarized below.
Carrageenan-Induced Paw Edema
This widely used model induces acute inflammation.
Protocol Details:
-
Animals: Male Swiss albino mice or Wistar rats are typically used.
-
Groups: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test (this compound at various doses) groups.
-
Procedure: Thirty minutes to one hour after oral or intraperitoneal administration of the test compound or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at specified intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
TPA-Induced Ear Edema
This model is used to assess topical anti-inflammatory effects.
Protocol Details:
-
Animals: Male CD-1 or Swiss Webster mice are commonly used.
-
Groups: Animals are divided into control, standard (e.g., indomethacin 0.5 mg/ear), and test (this compound at various doses) groups.
-
Procedure: A solution of TPA (e.g., 2-2.5 µg in acetone or ethanol) is applied to the inner and outer surfaces of the right ear. After a short interval (e.g., 30 minutes), the test compound or vehicle is applied topically.
-
Measurement: Ear thickness is measured with a micrometer before and at various time points (e.g., 4 and 24 hours) after TPA application. Alternatively, ear punch biopsies are taken and weighed.
-
Analysis: The percentage inhibition of edema is calculated based on the difference in ear thickness or weight between the treated and control groups.
Conclusion
The collective evidence from preclinical studies positions this compound as a promising natural anti-inflammatory agent. Its ability to modulate key inflammatory pathways, such as NF-κB and STAT1, provides a strong mechanistic basis for its observed efficacy in animal models. While further research, particularly direct, dose-ranging comparative studies against a broader range of standard drugs, is warranted, the existing data suggest that this compound holds significant potential for the development of novel anti-inflammatory therapeutics. Drug development professionals are encouraged to consider this compound as a lead compound for further investigation.
References
The Synergistic Potential of Eupatorin: A Comparative Guide for Researchers
An objective analysis of Eupatorin's synergistic effects with other therapeutic agents, contrasted with established flavonoid combinations. This guide provides supporting experimental data and detailed protocols to inform future research in cancer and inflammation.
Introduction
This compound, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its anti-cancer and anti-inflammatory properties.[1] While research has established its efficacy as a standalone agent, the exploration of its synergistic potential when combined with other compounds is a burgeoning field. This guide provides a comprehensive comparison of the known synergistic effects of this compound, primarily with the chemotherapeutic drug doxorubicin, and juxtaposes this with the synergistic interactions observed between other well-studied flavonoids. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to explore novel combination therapies.
Synergistic Effects of this compound in Combination with Doxorubicin
A significant body of research has focused on the synergistic effects of this compound in enhancing the efficacy of conventional chemotherapy, particularly with doxorubicin, in treating colon cancer. These studies highlight this compound's ability to potentiate the apoptotic effects of doxorubicin, allowing for potentially lower, less toxic doses of the chemotherapeutic agent.[2]
Quantitative Data Summary: this compound and Doxorubicin Synergy
| Cell Line | Combination Treatment | Key Synergistic Outcome | Fold Increase vs. Doxorubicin Alone | Fold Increase vs. This compound Alone | Reference |
| HT-29 (Colon Cancer) | This compound (100µM) + Doxorubicin (non-effective dose) | Apoptosis Percentage | - | ~1.68 | [2] |
| Bax/Bcl-2 Ratio | - | 4.7 (vs. control) | [2] | ||
| Caspase-3 Expression | - | 2.43 (vs. control) | [2] | ||
| ROS Level | - | ~1.94 | [2] | ||
| SW948 (Colon Cancer) | This compound (100µM) + Doxorubicin (non-effective dose) | Apoptosis Percentage | - | ~1.44 | [2] |
| ROS Level | - | ~2.82 | [2] |
Experimental Protocols
Cell Culture and Treatment: Human colon cancer cell lines, HT-29 and SW948, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were treated with a non-effective dose of doxorubicin, an effective dose of this compound (100µM), or a combination of both for 24 hours.[2]
Apoptosis Assay (Annexin V/PI Staining): Following treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, which was then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]
Western Blot Analysis: Protein lysates from treated cells were prepared and subjected to SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against Bax, Bcl-2, and caspase-3. Following incubation with secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[2]
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using a fluorescent probe. After treatment, cells were incubated with the probe, and the fluorescence intensity was measured using a microplate reader.[2]
Signaling Pathway: this compound and Doxorubicin Induced Apoptosis
The synergistic effect of this compound and doxorubicin in colon cancer cells is largely attributed to the induction of apoptosis via the mitochondrial pathway.[2] This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This, in turn, promotes the release of cytochrome c from the mitochondria, activating a caspase cascade, including the key executioner caspase-3, and ultimately leading to programmed cell death. The combination also elevates intracellular reactive oxygen species (ROS) levels, which can further contribute to apoptosis.[2]
Caption: this compound and Doxorubicin Apoptosis Pathway.
Comparative Analysis: Synergistic Effects of Other Flavonoid Combinations
While direct studies on the synergistic effects of this compound with other flavonoids are currently limited, research on other flavonoid combinations provides valuable insights into the potential for such interactions. These studies often demonstrate that combining flavonoids can lead to enhanced anti-cancer and anti-inflammatory effects.
Quantitative Data Summary: Selected Flavonoid Combinations
| Flavonoid Combination | Cell Line/Model | Key Synergistic Outcome | Measurement | Reference |
| Quercetin + Kaempferol | HuTu-80, Caco-2, PMC42 (Cancer Cells) | Reduced Cell Proliferation | Greater than additive effect on cell count reduction | [3] |
| Luteolin + Sulforaphane | RAW 264.7 (Macrophages) | Inhibition of NO Production | Stronger inhibition than individual treatments | [4] |
| Chrysin + Kaempferol | RAW 264.7 (Macrophages) | Inhibition of NO, PGE₂, and TNF-α Secretion | Significant synergistic inhibition | [5] |
| Apigenin + Curcumin | HeLa (Cervical Cancer) | Increased Cell Death | 1.29- to 27.6-fold increase in cell death-related gene expression | [6] |
Experimental Protocols
Cell Proliferation Assay (Quercetin and Kaempferol): Human cancer cell lines were exposed to quercetin, kaempferol, or a combination of both for various durations (single exposure, 4 days, or 14 days). Total cell counts were determined to assess the impact on cell proliferation.[3]
Nitric Oxide (NO) Production Assay (Luteolin and Sulforaphane): RAW 264.7 macrophages were stimulated with lipopolysaccharide (LPS) in the presence of luteolin, sulforaphane, or their combination. The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent to determine NO production.[4]
Pro-inflammatory Mediator Secretion Assay (Chrysin and Kaempferol): LPS-induced RAW 264.7 macrophages were treated with chrysin, kaempferol, or their combination. The levels of nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant were quantified using appropriate assays (e.g., Griess assay for NO, ELISA for PGE₂ and TNF-α).[5]
Gene Expression Analysis (Apigenin and Curcumin): HeLa cells were treated with apigenin, curcumin, or a combination of both. Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of genes related to apoptosis and autophagy.[6]
Potential for Synergy: Overlapping Mechanisms of this compound and Other Flavonoids
Although direct experimental evidence is lacking, an analysis of the individual mechanisms of action of this compound and other well-characterized flavonoids like quercetin and luteolin reveals overlapping signaling pathways, suggesting a strong potential for synergistic interactions.
Shared Anti-Cancer Pathways:
-
Apoptosis Induction: this compound, quercetin, and luteolin all induce apoptosis in various cancer cell lines through the mitochondrial pathway, involving the modulation of the Bax/Bcl-2 ratio and activation of caspases.[2][7]
-
Cell Cycle Arrest: this compound is known to cause cell cycle arrest at the G2/M phase.[7] Quercetin and luteolin also induce cell cycle arrest at different phases, suggesting that a combination could target multiple checkpoints in cancer cell proliferation.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, is a common target for many flavonoids, including this compound (as demonstrated with the related compound Eupafolin), quercetin, and luteolin.[8][9]
Shared Anti-Inflammatory Pathways:
-
Inhibition of Pro-inflammatory Mediators: this compound inhibits the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α).[10] Luteolin and kaempferol also exhibit similar inhibitory effects on these key inflammatory molecules.[4][11]
-
NF-κB and STAT1 Inhibition: this compound has been shown to inhibit the activation of STAT1.[10] The NF-κB and STAT signaling pathways are central to the inflammatory response and are modulated by numerous flavonoids, including luteolin and kaempferol, indicating a potential for synergistic anti-inflammatory activity.[4][11]
Experimental Workflow for Investigating Synergy
The following workflow can be employed to systematically investigate the potential synergistic effects of this compound with other flavonoids.
Caption: Workflow for Synergy Investigation.
Conclusion and Future Directions
The available evidence strongly supports the potential of this compound as a synergistic agent in combination therapies, particularly in the context of cancer treatment. Its proven ability to enhance the efficacy of doxorubicin provides a solid foundation for exploring its combinations with other therapeutic agents. While direct experimental data on the synergy of this compound with other flavonoids is currently lacking, the significant overlap in their molecular targets and mechanisms of action presents a compelling rationale for future investigations.
Researchers are encouraged to utilize the experimental frameworks outlined in this guide to explore novel combinations of this compound with flavonoids such as quercetin, luteolin, and kaempferol. Such studies could unveil potent synergistic interactions for the development of more effective and less toxic treatments for cancer and inflammatory diseases. The systematic investigation of these combinations holds the promise of unlocking new therapeutic strategies and advancing the field of natural product-based drug discovery.
References
- 1. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 2. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antiproliferative action of the flavonols quercetin and kaempferol in cultured human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Apigenin and Curcumin on Apoptosis, Paraptosis and Autophagy-related Cell Death in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin and Its Synthetic Analogs: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring flavonoid eupatorin and its synthetic analogs, supported by experimental data. This compound has garnered significant interest for its anti-inflammatory and anticancer properties. The development of synthetic analogs aims to enhance its therapeutic potential, and this guide offers a comprehensive overview of their comparative performance.
Unveiling the Potential: this compound's Biological Activity
This compound, a polymethoxyflavone found in various medicinal plants, exhibits a range of pharmacological activities.[1][2] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and inflammation.[1][2]
Enhancing Nature's Design: The Rise of Synthetic Analogs
To improve upon the natural efficacy of flavones like this compound, scientists have synthesized derivatives to enhance their biological activities. A notable example is the development of eupatilin-Mannich derivatives. Eupatilin is a closely related flavone, and the study of its analogs provides valuable insights into the potential for modifying this compound. Research has shown that a majority of these synthetic derivatives demonstrate superior antitumor activity compared to the parent compound, eupatilin.[3]
Comparative Performance: this compound vs. Synthetic Analogs
The following tables summarize the quantitative data from studies on this compound and a representative synthetic analog of a structurally similar flavone, eupatilin. This data provides a basis for comparing their cytotoxic and anti-inflammatory activities.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) |
| MCF-7 | Breast Cancer | >20 | 24 |
| 5 | 48 | ||
| MDA-MB-231 | Breast Cancer | >20 | 24 |
| 5 | 48 | ||
| PA-1 | Ovarian Cancer | 17.19 | 24 |
Data sourced from multiple studies.[4][5][6]
Table 2: Comparative In Vitro Cytotoxicity of Eupatilin and its Mannich Derivative (Compound 3d)
| Compound | AGS (Gastric Cancer) IC50 (µM) | Eca-109 (Esophageal Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Eupatilin | 35.13 ± 2.16 | 45.24 ± 1.53 | 48.23 ± 2.51 |
| Compound 3d | 11.25 ± 0.86 | 28.41 ± 1.25 | 35.17 ± 1.87 |
This table showcases the enhanced cytotoxic activity of a synthetic analog (Compound 3d) compared to its parent compound, eupatilin.[3] The lower IC50 values for Compound 3d indicate greater potency.
Table 3: Anti-inflammatory Activity of this compound
| Assay | Model | Inhibition |
| TPA-induced ear edema | Mouse | 72.45% |
This data demonstrates the significant in vivo anti-inflammatory effect of this compound.[7]
Delving into the Mechanisms: Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways, which are critical in cancer cell survival and inflammation.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to the suppression of tumor progression.[5][8]
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a key mediator of the inflammatory response and also plays a role in cancer development. This compound has been found to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in the PI3K/Akt signaling cascade.
Objective: To determine the effect of this compound and its analogs on the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Procedure:
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available evidence suggests that synthetic modification of this compound-like flavonoids can lead to analogs with enhanced cytotoxic activity against cancer cells. The eupatilin-Mannich derivative, compound 3d, serves as a compelling example of this potential. This compound and its potential analogs exert their anticancer and anti-inflammatory effects through the modulation of key signaling pathways, including PI3K/Akt and NF-κB. Further research focused on the synthesis and direct head-to-head comparison of a broader range of this compound analogs is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This will be instrumental in the development of novel and more effective flavonoid-based therapies for cancer and inflammatory diseases.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of Eupatorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupatorin's performance in modulating key cancer-related signaling pathways against established inhibitors. The data presented is compiled from various studies to offer a broad perspective on its potential as a therapeutic agent.
Introduction to this compound and Its Targets
This compound, a flavone found in various plants, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its mechanism of action involves the modulation of several critical downstream signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and STAT3 pathways. This guide compares the inhibitory effects of this compound on these pathways with well-characterized inhibitors: LY294002 (PI3K inhibitor), PD98059 (MEK inhibitor in the MAPK pathway), and Stattic (STAT3 inhibitor).
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the selected inhibitors across various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line, assay duration, and specific methodology can significantly influence the results.
Table 1: IC50 Values for PI3K/Akt Pathway Inhibition
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) |
| This compound | MDA-MB-468 (Breast) | < 1 | Not Specified |
| HT-29 (Colon) | 100 | 24 | |
| SW948 (Colon) | 100 | 24 | |
| LY294002 | HCT116 (Colon) | Not Specified | Not Specified |
| K562 (Leukemia) | Not Specified | Not Specified | |
| SCC-25 (Oral) | 5 | 48[1] |
Table 2: IC50 Values for MAPK/MEK Pathway Inhibition
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) |
| This compound | Leukemia Cells | Not Specified | Not Specified |
| PD98059 | 3T3 Cells | ~7 | Not Specified[2] |
| U937 (Leukemia) | 10 | Not Specified[3] | |
| MCF-7 (Breast) | Varies | Varies[4] | |
| MDA-MB-231 (Breast) | Varies | Varies[4] |
Table 3: IC50 Values for STAT3 Pathway Inhibition
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) |
| This compound | Not Directly Reported | - | - |
| Stattic | UM-SCC-17B (Head & Neck) | 2.56 ± 0.41 | Not Specified[5] |
| OSC-19 (Head & Neck) | 3.48 ± 0.95 | Not Specified[5] | |
| Cal33 (Head & Neck) | 2.28 ± 0.42 | Not Specified[5] | |
| UM-SCC-22B (Head & Neck) | 2.65 ± 0.54 | Not Specified[5] | |
| Hep G2 (Liver) | 2.94 | 48[6] | |
| Bel-7402 (Liver) | 2.5 | 48[6] | |
| SMMC-7721 (Liver) | 5.1 | 48[6] | |
| CCRF-CEM (T-ALL) | 3.19 | 24[7] | |
| Jurkat (T-ALL) | 4.89 | 24[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibitory effects on PI3K/Akt, MAPK, and STAT3 pathways.
Caption: A typical workflow for validating the effects of kinase inhibitors.
Experimental Protocols
Western Blot for Phosphorylated Protein Analysis
Objective: To determine the effect of this compound and other inhibitors on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3).
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or the respective inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.
MTT Assay for Cell Viability and IC50 Determination
Objective: To assess the cytotoxic effects of this compound and other inhibitors and to determine their IC50 values.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the inhibitor and incubate for 24, 48, or 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and other inhibitors on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound and other inhibitors.
Methodology:
-
Cell Treatment: Treat cells with the compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[5][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Conclusion
This compound demonstrates promising inhibitory activity against key signaling pathways implicated in cancer progression. While direct comparative data with established inhibitors is limited, the available IC50 values suggest that this compound's potency is within a relevant therapeutic range for certain cancer types. Its ability to modulate multiple pathways, including PI3K/Akt and MAPK, highlights its potential as a multi-targeted agent. Further research involving head-to-head comparisons with standard inhibitors under consistent experimental conditions is crucial to fully elucidate its therapeutic potential and position it within the landscape of cancer therapeutics. The detailed protocols provided in this guide offer a framework for researchers to conduct such validation studies.
References
- 1. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. MEK inhibitor, PD98059, promotes breast cancer cell migration by inducing β-catenin nuclear accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Eupatorin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Eupatorin, a polymethoxyflavone, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including potent anti-inflammatory and anticancer properties. This guide provides a comparative analysis of this compound derived from various plant sources, offering a valuable resource for researchers and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate informed decisions in the selection and application of this compound for further research and development.
This compound Content Across Different Plant Species
The concentration of this compound can vary significantly between different plant species and even within the same species depending on factors such as geographical location, harvesting time, and extraction method. The following table summarizes the reported yields of this compound from several documented plant sources.
| Plant Species | Plant Part | Extraction Method | This compound Yield | Reference |
| Orthosiphon stamineus | Leaves | Chloroform extraction | 5.05% w/w (in flavonoid-rich fraction) | [1] |
| Orthosiphon stamineus | Fresh aerial parts | Not specified | 29.6 mg/g | [2] |
| Eupatorium littorale | Dried leaves | Not specified | 0.29% w/w (Eupafolin) | |
| Salvia lavanduloides | Leaves | Maceration with dichloromethane | 85.2 mg (from initial plant material amount not specified) | [3] |
| Artemisia montana | Not specified | Methanol extraction | Not specified (quantified but value not in snippet) | [4] |
Comparative Bioactivity of this compound
The therapeutic potential of this compound is primarily attributed to its anti-inflammatory and anticancer activities. This section compares the bioactivity of this compound from different plant sources, where data is available.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, leading to the inhibition of pro-inflammatory mediators.
| Plant Source | Bioassay | Results | Reference |
| Orthosiphon stamineus | Inhibition of Nitric Oxide (NO) production in J774 macrophages | IC₅₀: 5.2 µM | [5][6] |
| Orthosiphon stamineus | Inhibition of Prostaglandin E₂ (PGE₂) production in J774 macrophages | IC₅₀: 5.0 µM | [5][6] |
| Orthosiphon stamineus | Inhibition of Tumor Necrosis Factor-α (TNF-α) production in J774 macrophages | IC₅₀: 5.0 µM | [5][6] |
| Salvia lavanduloides | TPA-induced mouse pinna edema | 72% inhibition | [3] |
| Artemisia princeps | LPS-induced NO and PGE₂ production in RAW264.7 macrophages | Significant decrease | [1] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
| Plant Source | Cell Line | Bioassay | Results | Reference | | :--- | :--- | :--- | :--- | | Orthosiphon stamineus | Various cancer cells | Cell viability | IC₅₀ values in the micromolar range |[7] | | Orthosiphon stamineus | Human promyelocytic leukemia (HL-60) | Apoptosis induction | Concentration-dependent inhibition of viability and DNA synthesis | |
Experimental Protocols
This section provides an overview of the methodologies employed for the extraction, purification, and bioactivity assessment of this compound as described in the cited literature.
Extraction and Purification of this compound
A common workflow for the isolation of this compound from plant material involves initial extraction with organic solvents of varying polarity, followed by chromatographic purification.
General Protocol:
-
Extraction: The dried and powdered plant material is subjected to extraction using methods such as maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE). Commonly used solvents include methanol, ethanol, and chloroform.[2][8]
-
Fractionation: The crude extract is often fractionated using liquid-liquid partitioning or column chromatography to separate compounds based on their polarity.
-
Purification: The this compound-containing fraction is further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]
Workflow for this compound Extraction and Purification
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in plant extracts.
Typical HPLC Parameters:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
-
Detection: UV detection at a wavelength of around 340 nm.
-
Quantification: Based on a calibration curve generated using a certified this compound standard.[8]
Anti-inflammatory Bioassays
In vitro Inhibition of Pro-inflammatory Mediators:
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7 or J774) are cultured under standard conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
Measurement of Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.
-
Prostaglandin E₂ (PGE₂): Quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Measured in the supernatant using ELISA kits.[5]
-
In vivo Mouse Ear Edema Model:
-
Induction of Edema: A topical application of an irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the inner surface of a mouse's ear.
-
Treatment: this compound is applied topically or administered systemically before or after the irritant.
-
Measurement of Edema: The thickness or weight of the ear punch is measured and compared between treated and untreated groups.[3]
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the primary mechanisms involves the suppression of the NF-κB and STAT1 signaling pathways.
This compound's Anti-inflammatory Signaling Pathway
References
- 1. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Eupatorin: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Eupatorin, a flavonoid with significant biological activity, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Due to its inherent cytotoxic and hazardous properties, all waste containing this compound must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal, aligning with established laboratory safety and chemical handling practices. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] Its cytotoxic properties necessitate that it be handled with the same precautions as other anti-proliferative agents.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established best practices for managing hazardous and cytotoxic chemical waste in a laboratory setting. These general protocols are widely accepted and should be adapted to comply with specific institutional and local regulations.
Step-by-Step Disposal Procedure for this compound Waste
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Two pairs of chemical-resistant nitrile gloves
-
Safety goggles or a face shield
-
A lab coat or gown
-
Respiratory protection (if handling powders or creating aerosols)
2. Waste Segregation: All this compound-contaminated materials must be segregated at the point of generation. Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.
3. Types of this compound Waste and Containment:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.
-
Place all solid waste into a designated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Cytotoxic Waste" and "Hazardous Waste" and should bear the appropriate hazard pictograms.
-
It is best practice to use a container with a purple lid, as this is often designated for cytotoxic waste.[1]
-
-
Liquid Waste: This includes unused solutions, cell culture media containing this compound, and solvent rinsates.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene carboy).
-
The container must be kept securely closed when not in use.
-
Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and list all chemical constituents, including this compound and any solvents.
-
-
"Empty" Containers: Glass or plastic containers that originally held pure this compound should be considered hazardous waste.
-
These containers should not be treated as regular empty glassware.
-
They should be placed directly into the designated solid cytotoxic waste container.
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
The sharps container must be labeled as "Cytotoxic Sharps Waste."
-
4. Storage of this compound Waste:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, well-ventilated, and away from general traffic.
-
Ensure that incompatible waste types are segregated to prevent any chemical reactions.
5. Final Disposal:
-
This compound waste must not be disposed of down the drain or in regular trash.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[1]
-
Arrange for the collection of all this compound waste by your institution's licensed hazardous waste management service. Follow all institutional procedures for waste pickup requests.
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Eupatorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Eupatorin in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is a flavonoid with known biological activities, including anti-inflammatory and antiproliferative effects.[1][2][3] While a valuable research compound, it presents hazards that require careful management.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
GHS Hazard Codes: H302, H315, H319, H335[4]
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Acute toxicity, oral | H302 | Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The level of protection may be scaled based on the specific procedure and the quantity of the compound being handled.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[6] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[7][8] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Respiratory Protection | A certified filtering half mask or a half mask with appropriate filters. | Required when handling the powder form to prevent respiratory tract irritation.[7][8] |
| Body Protection | A long-sleeved lab coat or a disposable coverall. | Provides a barrier against accidental skin contact.[7] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
-
Keep the container tightly closed.
2. Weighing and Preparation of Solutions:
-
Engineering Controls: Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear all mandatory PPE, including respiratory protection.
-
Procedure:
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of this compound to a tared weighing vessel.
-
Close the primary container immediately after weighing.
-
To prepare a solution, slowly add the solvent to the weighed this compound to avoid generating dust. This compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and a mixture of DMSO:PBS (pH 7.2) (1:9) at 0.1 mg/ml.[9]
-
3. Use in Experiments (e.g., Cell Culture):
-
Engineering Controls: All manipulations involving this compound solutions should be performed in a laminar flow hood to maintain sterility and protect the user.
-
Personal Protective Equipment: Lab coat, gloves, and safety glasses are required.
-
Procedure:
-
Add the this compound solution to the cell culture medium in the laminar flow hood.
-
Handle all treated cell cultures and associated materials as potentially hazardous.
-
Emergency Procedures
1. Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[10]
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection.
-
For small spills of the powder, gently cover with an absorbent material to avoid raising dust, then carefully sweep it up and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.[11]
-
Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, contaminated media) in a separate, dedicated, and sealed hazardous waste container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
4. Disposal Procedure:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[11]
By adhering to these safety and handling protocols, you can minimize the risks associated with the use of this compound in your research and contribute to a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. This compound, 855-96-9 [thegoodscentscompany.com]
- 2. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C18H16O7 | CID 97214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. caymanchem.com [caymanchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
